Product packaging for Phenylglyoxylate(Cat. No.:)

Phenylglyoxylate

Cat. No.: B1224774
M. Wt: 149.12 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-M
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Description

Phenylglyoxylate, also known as benzoylformic acid or oxophenylacetic acid, is an alpha-keto acid with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . It appears as a colorless solid with a melting point of 62-67°C . In scientific research, this compound serves as a versatile building block and precursor. It is a known metabolite of styrene in biological systems and is used as a biomarker for exposure to this petrochemical . In synthetic chemistry, its ester derivatives, such as methyl this compound and ethyl this compound, are valuable substrates in asymmetric transfer hydrogenation reactions and can act as electron-deficient enophiles in Lewis acid-catalyzed ene reactions . More recently, phenylglyoxylic acid has been identified as a potent promoter and photoinitiator for a variety of metal-free photochemical processes, offering a new tool for driving photochemical reactions . The conjugate base of phenylglyoxylic acid, benzoylformate, is a substrate for the enzyme benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde and CO2 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5O3- B1224774 Phenylglyoxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5O3-

Molecular Weight

149.12 g/mol

IUPAC Name

2-oxo-2-phenylacetate

InChI

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1

InChI Key

FAQJJMHZNSSFSM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-]

Synonyms

enzoylformate
benzoylformic acid
phenylglyoxilic acid
phenylglyoxylic acid
phenylglyoxylic acid, calcium salt
phenylglyoxylic acid, potassium salt
phenylglyoxylic acid, sodium salt
phenylglyoxylic hydrochloride

Origin of Product

United States

Synthetic Methodologies for Phenylglyoxylate and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides several reliable pathways to phenylglyoxylate, each starting from different precursors and employing distinct reagents and conditions. These methods include the oxidation of mandelic acid and its esters, the hydrolysis of nitrile-containing compounds, and the cleavage of unsaturated carbon-carbon bonds.

Oxidation of Mandelic Acid and its Esters

The oxidation of mandelic acid and its corresponding esters is a primary and well-documented route for synthesizing phenylglyoxylic acid and its derivatives. guidechem.commsu.edu This transformation targets the secondary alcohol group of the mandelic acid backbone, converting it to a ketone while preserving the carboxylic acid moiety. Various oxidizing agents have been successfully employed for this purpose.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting mandelic acid into phenylglyoxylic acid. msu.edu The reaction's outcome is highly dependent on the conditions, particularly the pH. beilstein-journals.org In alkaline environments (pH ≥ 13), the reaction stoichiometry involves two equivalents of permanganate reducing to manganate (B1198562) (Mn(VI)) for each molecule of mandelic acid oxidized to phenylglyoxylic acid (PGA). beilstein-journals.org The reaction demonstrates a significant kinetic isotope effect, which indicates that the cleavage of the carbon-hydrogen bond at the α-carbon is the rate-limiting step. beilstein-journals.org

However, the strong oxidizing nature of permanganate can also lead to the formation of byproducts through competing reaction pathways, such as C-C bond cleavage. aakash.ac.in This can result in the production of benzaldehyde (B42025) and benzoic acid, particularly in acidic conditions. aakash.ac.inarkat-usa.org A comprehensive study of the reaction across a pH range of 1-13 showed that the ratio of phenylglyoxylic acid to benzaldehyde varies significantly with pH. aakash.ac.in For instance, at a pH of 7.4, the yield of phenylglyoxylic acid is approximately 55%, while the yield of benzaldehyde is about 45%. aakash.ac.in A modified procedure allows for the isolation of crystalline benzoylformic acid (phenylglyoxylic acid) by carefully acidifying the filtrate after the removal of manganese dioxide to first precipitate benzoic acid as a byproduct. researchgate.net

Table 1: Product Yields in Permanganate Oxidation of Mandelic Acid at Various pH Data sourced from a comprehensive kinetic and product study. aakash.ac.in

pH Phenylglyoxylic Acid (PGA) Yield (%) Benzaldehyde (BZ) Yield (%) Benzoic Acid (BA) Yield (%)
1.0 (HClO₄) 40 60 15
4.0 (Acetate) 45 55 10
7.4 (Phosphate) 55 45 Not Reported
13.0 (NaOH) 60 40 Not Reported

Ammonium (B1175870) chlorochromate (ACC) is a chromium-based oxidant that can be supported on a solid matrix like alumina (B75360) to create a more manageable and selective reagent. quora.comresearchgate.net The reagent is prepared by adding alumina to an aqueous solution of ammonium chlorochromate, followed by rotary evaporation to produce a dry, supported oxidant. quora.com This ACC/alumina system is effective for the oxidation of alcohols and can regenerate carbonyl compounds from derivatives like semicarbazones and phenylhydrazones efficiently and in high yields. quora.comresearchgate.net A key advantage of this supported reagent is that it often prevents over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidants. researchgate.net While specific studies on the oxidation of mandelate (B1228975) esters using this exact reagent are not prevalent, its established efficacy in converting secondary alcohols to ketones without aggressive side reactions suggests its utility for transforming mandelate esters into this compound esters. The reaction is typically conducted by heating the substrate with the supported reagent in a solvent such as toluene (B28343) or THF. quora.com

A greener and more atom-economical approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant in conjunction with a nanocatalyst. acs.org H₂O₂ is an environmentally benign oxidant, and nanocatalytic systems can offer high selectivity and reusability. acs.orgmasterorganicchemistry.com Research has demonstrated the successful oxidation of methyl mandelate to methyl this compound using H₂O₂ with a novel nanocatalyst composed of cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10). acs.org This heterogeneous catalyst was found to be highly active and reusable. acs.org The reaction proceeds with high selectivity, achieving 85% selectivity for methyl this compound at a reaction temperature of 70 °C. acs.org The workup process is simplified due to the solid nature of the catalyst. acs.org

Table 2: Nanocatalytic Oxidation of Methyl Mandelate Data sourced from a study on clean oxidation over a novel nanocatalyst. acs.org

Substrate Product Catalyst Oxidant Temperature Selectivity
Methyl Mandelate Methyl this compound 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay Hydrogen Peroxide 70 °C 85%
Ammonium Chlorochromate Adsorbed on Alumina (ACC/alumina) Oxidation

Hydrolysis of Benzonitrile Derivatives (e.g., Benzoyl Cyanide)

Phenylglyoxylic acid can be synthesized through the hydrolysis of benzoyl cyanide. guidechem.commsu.edu This method involves the conversion of the nitrile group into a carboxylic acid. One established laboratory procedure involves stirring benzoyl cyanide with concentrated hydrochloric acid. stackexchange.com In a specific example, reacting benzoyl cyanide with concentrated HCl for 18 hours at 50°C, followed by extraction and distillation, yielded phenylglyoxylic acid at 47% of the theoretical amount. stackexchange.com

An alternative patented process aims to improve yields and reduce byproducts like benzoic acid by performing the hydrolysis in a sulfuric acid/water system in the presence of chloride ions. stackexchange.com This process first generates a phenylglyoxylic acid amide intermediate, which is then converted to the corresponding ester by reaction with an alcohol at temperatures between 40°C and 100°C, achieving yields as high as 85% for the ethyl ester. stackexchange.com

Table 3: Synthesis of Phenylglyoxylic Acid via Benzoyl Cyanide Hydrolysis Data compiled from patent literature and organic syntheses. stackexchange.com

Hydrolysis Reagent Temperature Time Product Yield
Concentrated HCl 50 °C 18 hours Phenylglyoxylic Acid 47%
H₂SO₄/H₂O, Chloride catalyst 20-50 °C 3 hours (amide formation) Phenylglyoxylic Acid Ethyl Ester 85%

Ozonolysis of Phenylacetylene (B144264) Derivatives and Subsequent Reduction

Ozonolysis is a powerful reaction that cleaves carbon-carbon double and triple bonds. arkat-usa.orgstackexchange.com The ozonolysis of alkynes, including phenylacetylene derivatives, proceeds via the formation of a highly unstable primary ozonide intermediate, which subsequently breaks down. aakash.ac.inarkat-usa.org The final products are determined by the workup conditions that follow the initial reaction with ozone. quora.com

In the case of a terminal alkyne like phenylacetylene, the triple bond is cleaved. A reductive workup, typically employing reagents like dimethyl sulfide (B99878) (DMS) or zinc, prevents further oxidation of the resulting fragments. aakash.ac.instackexchange.com This process applied to phenylacetylene would break the C≡C bond to form a dicarbonyl species, specifically phenylglyoxal (B86788) (the aldehyde-ketone). Further controlled oxidation of the aldehyde group in phenylglyoxal would be necessary to form phenylglyoxylic acid. While ozonolysis is a fundamental method for cleaving unsaturated bonds, more direct oxidation methods, such as using selenium dioxide, are noted in the literature for converting phenylacetylene into phenylglyoxylic acid, though these can be costly. guidechem.com The action of hot, alkaline potassium permanganate on phenylacetylene is considered akin to oxidative ozonolysis and results in cleavage to form benzoic acid.

Oxidation of Trimethylsilyl (B98337) Phenylacetylenes

The oxidation of terminal alkynes, such as phenylacetylene, presents a pathway to α-keto acids like phenylglyoxylic acid. Under oxidative conditions, phenylacetylene has been shown to form phenylglyoxylic acid. nih.gov This transformation can proceed via the formation of an acyl radical species following oxidative decarboxylation. nih.gov While direct reports on the specific oxidation of trimethylsilyl phenylacetylenes to phenylglyoxylates are not extensively detailed in the provided context, the chemistry of phenylacetylene oxidation provides a foundational understanding. The trimethylsilyl group in trimethylsilyl phenylacetylene can act as a protecting group or influence the electronic properties of the alkyne, potentially modulating the oxidation process.

Synthesis from 2,2-Dimethoxy-1-phenyl Butanone via Chlorination

A method for preparing methyl this compound involves the chlorination of 2,2-dimethoxy-1-phenyl butanone. This process is a one-step reaction where the starting material is dissolved in an organic solvent and reacted with chlorine gas over a period of 1 to 16 hours. google.com The reaction temperature is controlled, and it can be conducted with or without a free radical inhibitor. google.com Following the reaction, the product is cooled, washed with water, and then neutralized with a sodium hydrogen carbonate solution. After drying the organic phase, the final product, methyl this compound, is obtained with a purity of up to 99% through low-pressure rectification. google.com This method is noted for its simplicity, high yield, and cost-effectiveness. google.com

Table 1: Reaction Parameters for Synthesis from 2,2-Dimethoxy-1-phenyl Butanone

ParameterValue/Range
Starting Material2,2-Dimethoxy-1-phenyl butanone
ReagentChlorine gas
SolventOrganic solvent
Reaction Time1 - 16 hours
Temperature75 °C - 135 °C (preferred 100 °C - 120 °C)
Post-reactionWater wash, neutralization, drying, low-pressure rectification
Product PurityUp to 99%

Data sourced from a patent on the preparation method of methyl this compound. google.com

Novel Approaches for Substituted Phenylglyoxylic Acids

Recent synthetic strategies have focused on developing novel and efficient methods for producing substituted phenylglyoxylic acids. One such approach utilizes potassium persulfate (K₂S₂O₈) to mediate the synthesis of dipyrromethanes from pyrrole (B145914) and arylglyoxylic acids at 90°C, achieving very good yields. worldscientific.com This method is advantageous as it uses a stoichiometric amount of pyrrole and avoids the need for Brønsted or Lewis acid catalysts. worldscientific.com

Another novel synthesis involves the reaction of 4-alkylresorcinols with the appropriate carboxylic acid in the presence of zinc chloride, followed by a Clemmensen reduction of the resulting ketone. acs.org This multi-step process has been used to prepare various substituted dihydroxyphenylglyoxylic acids. acs.org

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. These methods often operate under mild conditions and can achieve high conversions and enantioselectivity.

Cascade Biocatalysis for One-Pot Synthesis from Racemic Mandelic Acid

A significant advancement in the biosynthesis of phenylglyoxylic acid (PGA) is the development of a one-pot synthesis from racemic mandelic acid using a cascade biocatalysis system. nih.govacs.orgacs.org This approach addresses the limitations of traditional chemical methods, which often involve toxic reagents like cyanide and complex procedures. nih.govacs.org

The biocatalytic cascade typically employs three enzymes co-expressed in a recombinant Escherichia coli strain:

A novel mandelate racemase (such as ArMR from Agrobacterium radiobacter) to interconvert the enantiomers of mandelic acid. nih.govacs.org

A D-mandelate dehydrogenase (like LhDMDH) to oxidize D-mandelic acid to phenylglyoxylic acid. nih.govacs.org

An L-lactate dehydrogenase (such as LhLDH) which can also contribute to the redox balance of the system. nih.govacs.org

One engineered E. coli strain, TCD 04, co-expressing these three enzymes, was able to convert 100 mM of racemic mandelic acid to phenylglyoxylic acid with a 98% conversion rate. nih.govacs.orgacs.org This biocatalytic cascade provides a sustainable and efficient route to PGA. nih.govacs.org Another study designed a redox-neutral biocatalytic cascade for the deracemisation of racemic mandelic acid to optically pure L-phenylglycine, where the enantioselective oxidation of D-mandelic acid to the corresponding oxo acid is a key step. uga.edu

Engineered Biosynthetic Pathways in Microorganisms

Metabolic engineering has enabled the production of this compound from simple carbon sources by introducing and optimizing biosynthetic pathways in various microorganisms.

Production from Phenylpyruvate in Streptomyces pristinaespiralis, Streptomyces coelicolor, and Amycolatopsis orientalis

This compound is a key intermediate in the biosynthesis of the non-proteinogenic amino acid L-phenylglycine. nih.govnih.gov Two primary natural biosynthetic pathways for the production of L-phenylglycine from phenylpyruvate have been identified and engineered in different microorganisms.

In Streptomyces pristinaespiralis, the pathway involves the following steps:

Phenylpyruvate is converted to phenylacetyl-CoA by the pyruvate (B1213749) dehydrogenase-like complex PglB/C. nih.govnih.govresearchgate.net

Phenylacetyl-CoA is then oxidized to benzoylformyl-CoA by the dioxygenase PglA. nih.govnih.govresearchgate.net

The CoA moiety is cleaved from benzoylformyl-CoA by the thioesterase PglD, yielding this compound. nih.govnih.govresearchgate.net

Finally, this compound is converted to L-phenylglycine by the aminotransferase PglE. nih.govresearchgate.net

A different pathway is found in Streptomyces coelicolor and Amycolatopsis orientalis:

Phenylpyruvate is converted to L-mandelate by the action of 4-hydroxymandelate (B1240059) synthase (HmaS). nih.govfrontiersin.org

L-mandelate is subsequently oxidized to this compound by 4-hydroxymandelate oxidase (Hmo). nih.govfrontiersin.org

These enzymatic steps have been heterologously expressed in E. coli to create artificial biosynthetic pathways for the production of L-phenylglycine, with this compound as a crucial intermediate. nih.govfrontiersin.org For instance, an artificial pathway consisting of HmaS from Amycolatopsis orientalis, Hmo from Streptomyces coelicolor, and an aminotransferase was constructed in E. coli for L-phenylglycine production. nih.gov

Table 2: Enzymes in Engineered Biosynthetic Pathways for this compound Production

EnzymeAbbreviationSource OrganismReaction
Pyruvate Dehydrogenase-like ComplexPglB/CStreptomyces pristinaespiralisPhenylpyruvate → Phenylacetyl-CoA
DioxygenasePglAStreptomyces pristinaespiralisPhenylacetyl-CoA → Benzoylformyl-CoA
ThioesterasePglDStreptomyces pristinaespiralisBenzoylformyl-CoA → this compound
4-Hydroxymandelate SynthaseHmaSAmycolatopsis orientalisPhenylpyruvate → L-Mandelate
4-Hydroxymandelate OxidaseHmoStreptomyces coelicolorL-Mandelate → this compound

This table summarizes the key enzymes and their roles in the production of this compound from phenylpyruvate in the specified microorganisms. nih.govnih.govnih.govresearchgate.netfrontiersin.org

Heterologous Pathway Construction in Escherichia coli

The biosynthesis of this compound and its derivatives, such as L-phenylglycine (L-Phg), has been successfully achieved in the bacterium Escherichia coli through the construction of heterologous pathways. nih.govnih.govfrontiersin.org These engineered pathways often utilize genes from various microorganisms to create novel production routes that are not naturally present in E. coli.

One approach involves creating a pathway for L-Phg production from glucose. This was accomplished by introducing genes for L-4-hydroxymandelate synthase (HmaS), L-4-hydroxymandelate oxidase (Hmo), and L-4-hydroxyphenylglycine transaminase (HpgT) from Amycolatopsis orientalis and Streptomyces coelicolor into an E. coli strain that produces L-phenylalanine. nih.gov In this pathway, phenylpyruvate, an intermediate in L-phenylalanine synthesis, is converted to this compound, which is then transaminated to L-Phg. nih.govfrontiersin.org A key feature of this system is the use of L-phenylalanine as the amino donor by HpgT, which in turn regenerates phenylpyruvate for the cycle to continue. nih.gov To enhance the production of L-Phg, metabolic engineering strategies have been employed, such as deleting the genes tyrB and aspC to reduce the transamination of L-phenylalanine to other compounds. nih.govfrontiersin.org Further improvements in L-Phg yield were achieved by increasing the expression of the hmaS gene, which was identified as a rate-limiting step. nih.gov

Another strategy for L-Phg synthesis in E. coli involves a different set of enzymes. An artificial pathway was constructed using L-amino acid deaminase (LAAD) from Proteus mirabilis, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, and (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida. nih.gov In this cascade, L-phenylalanine is first converted to phenylpyruvic acid by LAAD. HmaS then converts phenylpyruvic acid to (S)-mandelate, which is subsequently oxidized to benzoylformic acid (this compound) by SMDH. nih.gov The final step, the transamination of benzoylformic acid to L-Phg, was found to be a bottleneck when relying on endogenous E. coli aminotransferases. nih.gov

A separate pathway for the synthesis of D-phenylglycine (D-Phg) has also been engineered in E. coli. researchgate.net This three-step route starts with phenylpyruvate and utilizes hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor, and a stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) from Pseudomonas putida. researchgate.net This combination of enzymes facilitates the conversion of phenylpyruvate through mandelate and this compound intermediates to produce D-Phg. researchgate.net

The table below summarizes the key enzymes from different source organisms used in the heterologous production of phenylglycine in E. coli.

Enzyme Abbreviation Source Organism Function in Pathway
L-4-Hydroxymandelate SynthaseHmaSAmycolatopsis orientalis, Streptomyces coelicolorConverts phenylpyruvate to mandelate. nih.govresearchgate.net
L-4-Hydroxymandelate OxidaseHmoStreptomyces coelicolorConverts mandelate to this compound. nih.govresearchgate.net
L-4-Hydroxyphenylglycine TransaminaseHpgTAmycolatopsis orientalisConverts this compound to L-Phg. nih.gov
Stereoinverting Hydroxyphenylglycine AminotransferaseHpgATPseudomonas putidaConverts this compound to D-Phg. researchgate.net
L-Amino Acid DeaminaseLAADProteus mirabilisConverts L-phenylalanine to phenylpyruvic acid. nih.gov
(S)-Mandelate DehydrogenaseSMDHPseudomonas putidaConverts (S)-mandelate to this compound. nih.gov

Enzymatic Transformations of Phenylglyoxylic Acid

Conversion to L-Phenylglycine via Formate (B1220265) Dehydrogenase and L-Leucine Dehydrogenase Coupling

A highly efficient method for the synthesis of L-phenylglycine from phenylglyoxylic acid involves a coupled enzymatic system utilizing formate dehydrogenase (FDH) and L-leucine dehydrogenase (LeuDH). researchgate.netx-mol.net This whole-cell biocatalysis approach, typically in engineered E. coli, provides a green and efficient route to enantiomerically pure L-phenylglycine. researchgate.netx-mol.netnih.gov

The core of this system is the reductive amination of phenylglyoxylic acid to L-phenylglycine, a reaction catalyzed by L-leucine dehydrogenase. researchgate.netx-mol.netnih.gov This reaction requires the cofactor NADH, which is oxidized to NAD+ in the process. researchgate.netmdpi.com To make the process economically viable, the expensive NADH must be continuously regenerated. This is where formate dehydrogenase plays a crucial role. researchgate.netx-mol.net FDH catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NAD+ back to NADH. researchgate.netx-mol.net This coupling creates a self-sustaining cycle for the cofactor, allowing the main reaction to proceed to high conversion rates. researchgate.net

Researchers have focused on improving the efficiency of this system through enzyme engineering and process optimization. Directed evolution has been used to create more active and stable variants of formate dehydrogenase. researchgate.netx-mol.net For instance, a mutant of FDH from Candida boidinii showed significantly higher specific activity, making it more suitable for coenzyme regeneration under physiological conditions. researchgate.netx-mol.net By co-expressing the genes for an optimized FDH and a LeuDH from Bacillus cereus in E. coli, a robust whole-cell catalyst was developed. nih.gov

Optimization of reaction conditions such as pH, temperature, and substrate concentrations is also critical. Under optimal conditions (e.g., pH 8.0 and 35°C), significant quantities of phenylglyoxylic acid can be completely converted to L-phenylglycine with an enantiomeric excess often exceeding 99%. nih.gov This method has demonstrated high yields and space-time yields, highlighting its potential for industrial-scale production of L-phenylglycine. researchgate.netx-mol.net

The table below details the results from a study on the conversion of phenylglyoxylic acid to L-phenylglycine using an engineered E. coli strain co-expressing FDH and LeuDH. x-mol.net

Parameter Value
ProductL-Phenylglycine
Enantiomeric Excess (e.e.)>99%
Yield90.46%
Space-Time Yield82.07 g·L⁻¹·d⁻¹
Role of Specific Enzymes: PglA, PglB/C, PglD, PglE, HmaS, Hmo, HpgAT, TyrBEc, LeuDHBcopt

The biosynthesis and conversion of this compound involve a diverse array of specific enzymes, each with a distinct role in the metabolic pathways.

In some bacteria like Streptomyces pristinaespiralis, a set of genes organized in an operon, pglA-E, is responsible for the synthesis of L-phenylglycine. researchgate.netresearchgate.netrsc.org The pathway begins with phenylpyruvate, which is converted to phenylacetyl-CoA by the PglB/C complex, which functions similarly to a pyruvate dehydrogenase. nih.govresearchgate.netrsc.org The enzyme PglA, a dioxygenase, then oxidizes phenylacetyl-CoA to benzoylformyl-CoA. nih.govresearchgate.netrsc.org Subsequently, the thioesterase PglD cleaves the CoA group, yielding this compound. nih.govresearchgate.netrsc.org Finally, the aminotransferase PglE catalyzes the conversion of this compound to L-phenylglycine, often using L-phenylalanine as the amino donor. nih.govresearchgate.net

In engineered heterologous pathways in E. coli, other enzymes are utilized. Hydroxymandelate synthase (HmaS) and hydroxymandelate oxidase (Hmo) are key enzymes in pathways that convert phenylpyruvate to this compound via a mandelate intermediate. nih.govresearchgate.net HmaS, sourced from organisms like Amycolatopsis orientalis or Streptomyces coelicolor, catalyzes the initial conversion of phenylpyruvate. nih.govresearchgate.net Hmo, often from S. coelicolor, then oxidizes the resulting mandelate to this compound. nih.govresearchgate.net The activity and solubility of HmaS and Hmo have been identified as potential bottlenecks in these pathways, prompting research into screening for more efficient versions of these enzymes from different organisms. nih.gov

The final transamination step to produce phenylglycine is critical. Hydroxyphenylglycine aminotransferase (HpgAT) from Pseudomonas putida is a stereoinverting enzyme used to produce D-phenylglycine from this compound. researchgate.net In E. coli, the native aromatic amino acid aminotransferase, TyrBEc, can also be involved in these pathways, although its activity can sometimes be a target for knockout to prevent unwanted side reactions. nih.govnih.gov For the production of L-phenylglycine, a codon-optimized L-leucine dehydrogenase from Bacillus clausii (LeuDHBcopt) has been effectively used to catalyze the reductive amination of this compound. nih.gov

The following table summarizes the functions of these specific enzymes.

Enzyme Function Typical Source Organism(s)
PglAOxidizes phenylacetyl-CoA to benzoylformyl-CoA. nih.govresearchgate.netrsc.orgStreptomyces pristinaespiralis
PglB/CConverts phenylpyruvate to phenylacetyl-CoA. nih.govresearchgate.netrsc.orgStreptomyces pristinaespiralis
PglDCleaves CoA from benzoylformyl-CoA to yield this compound. nih.govresearchgate.netrsc.orgStreptomyces pristinaespiralis
PglEConverts this compound to L-phenylglycine. nih.govresearchgate.netStreptomyces pristinaespiralis
HmaSConverts phenylpyruvate to mandelate. nih.govresearchgate.netAmycolatopsis orientalis, Streptomyces coelicolor
HmoOxidizes mandelate to this compound. nih.govresearchgate.netStreptomyces coelicolor
HpgATConverts this compound to D-phenylglycine (stereoinverting). researchgate.netPseudomonas putida
TyrBEcNative aromatic aminotransferase in E. coli. nih.govEscherichia coli
LeuDHBcoptCatalyzes reductive amination of this compound to L-phenylglycine. nih.govBacillus clausii (codon-optimized)

Photochemical Reaction Mechanisms

The absorption of ultraviolet light promotes this compound and its derivatives to electronically excited states, initiating a variety of complex and often competing chemical transformations. The specific reaction pathway is highly dependent on the molecular structure of the this compound derivative, the presence of other reactants, and the solvent environment. Key photochemical processes include bond cleavages, hydrogen abstractions, and cycloadditions, which are dictated by the nature of the excited state and the stability of the resulting intermediates.

Photolysis of Alkyl Phenylglyoxylates

The photochemistry of alkyl phenylglyoxylates is characterized by several competing reaction pathways originating from the excited triplet state. researchgate.netznaturforsch.com These esters can undergo Norrish Type I and Type II reactions, as well as inter- and intramolecular hydrogen abstractions and, in the presence of alkenes, photocycloaddition reactions. acs.orgacs.orgacs.orgacs.org

Upon photoexcitation, alkyl phenylglyoxylates can undergo α-cleavage, known as the Norrish Type I reaction , which involves the homolytic cleavage of the bond between the two carbonyl carbons. slideshare.net This process generates a benzoyl radical and an alkoxycarbonyl radical. researchgate.net For instance, the photolysis of ethyl this compound in concentrated benzene (B151609) solution was reported to yield benzaldehyde and carbon monoxide, products consistent with a Norrish Type I cleavage. acs.org Time-resolved FTIR spectroscopy has provided direct evidence for the rapid formation of the benzoyl radical from this pathway. researchgate.net

The Norrish Type II reaction is a common intramolecular process for alkyl phenylglyoxylates that possess accessible γ-hydrogen atoms in their alkyl ester chain. acs.orgchempedia.info This reaction proceeds via the formation of a 1,4-biradical intermediate through intramolecular γ-hydrogen abstraction by the excited carbonyl group. researchgate.netresearchgate.net This biradical can then cleave to form an enol (α-hydroxyphenylketene) and a carbonyl compound (an aldehyde or ketone) derived from the original alkyl group. acs.org While the Norrish Type II pathway is significant, it often competes with other photoreactions. acs.orgacs.orgchempedia.info For example, in the presence of electron-rich alkenes, the Paternò-Büchi reaction can become the dominant pathway, effectively outcompeting the Norrish Type II process. acs.orgacs.orgresearchgate.net The relatively low rate constant for the Norrish Type II reaction in phenylglyoxylates compared to similar phenyl ketones is attributed to the unfavorable conformation required for the hydrogen abstraction to occur. acs.orgacs.org

Table 1: Comparison of Norrish Type I and Norrish Type II Reactions in Alkyl Phenylglyoxylates.
Reaction TypeKey IntermediatePrimary ProductsStructural RequirementReferences
Norrish Type IBenzoyl and alkoxycarbonyl radicalsBenzaldehyde, Carbon MonoxideNone specific to the alkyl chain acs.org, researchgate.net
Norrish Type II1,4-biradicalα-Hydroxyphenylketene, Aldehyde/KetonePresence of an accessible γ-hydrogen in the alkyl ester group acs.org, researchgate.net, chempedia.info, researchgate.net

Intramolecular γ-hydrogen abstraction is the foundational step of the Norrish Type II reaction in alkyl phenylglyoxylates. researchgate.netacs.org Upon excitation, the carbonyl oxygen abstracts a hydrogen atom from the γ-position of the alkyl chain, proceeding through a six-membered transition state to form a 1,4-biradical. acs.orgresearchgate.net This biradical is a key intermediate that dictates the subsequent product distribution. acs.org While cleavage of this biradical is the typical outcome, other reaction pathways, such as cyclization to form lactones, have also been observed. acs.org The efficiency of this intramolecular process is conformationally dependent and can be outcompeted by other reaction channels. acs.orgacs.org

In addition to intramolecular pathways, intermolecular hydrogen abstraction is a significant competing process. acs.orgacs.org The excited triplet state of the alkyl this compound can abstract a hydrogen atom from another molecule in the system, such as the solvent or another ground-state this compound molecule. researchgate.netacs.orgmedchemexpress.com This intermolecular process becomes particularly important in good hydrogen-donating solvents like 2-propanol, leading to the reduction of the this compound. researchgate.netmedchemexpress.com Studies have shown that a mechanism involving both intramolecular γ-H abstraction and an intermolecular hydrogen abstraction leading to a radical chain reaction can account for the observed products and quantum yields greater than one under certain conditions. acs.orgacs.orgresearchgate.net The competition between intra- and intermolecular hydrogen abstraction is influenced by factors such as the structure of the ester and the concentration of the starting material. acs.orgresearchgate.net

The Paternò–Büchi reaction , a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene, is a prominent reaction for alkyl phenylglyoxylates, yielding oxetanes. acs.orgacs.orgslideshare.net This reaction proceeds rapidly when the this compound is irradiated in the presence of electron-rich alkenes. acs.orgacs.org The reaction is highly regioselective and stereoselective, with the regioselectivity being governed by the stability of the intermediate 1,4-biradical formed upon addition of the excited carbonyl to the alkene. acs.orgacs.orgnih.gov The Paternò-Büchi reaction is often so efficient that it can completely suppress the competing Norrish Type II pathway. acs.orgacs.orgresearchgate.net However, when less electron-rich alkenes are used, the Norrish Type II reaction becomes competitive again. acs.orgacs.orgnih.gov

When the alkene moiety is part of the ester group itself, an intramolecular photocycloaddition can occur. acs.orgfigshare.comacs.org The outcome of this intramolecular Paternò-Büchi reaction is highly dependent on the distance and geometric relationship between the excited glyoxylate (B1226380) carbonyl and the tethered double bond. acs.orgfigshare.com For an intramolecular reaction to be successful, other processes like Norrish Type II and intermolecular hydrogen abstraction must be overcome. thieme-connect.de In alkenyl phenylglyoxylates where the double bond is electron-rich and situated at an appropriate distance, the intramolecular Paternò-Büchi reaction can dominate, leading to the formation of bicyclic oxetanes. acs.orgfigshare.commdpi.com

In alkenyl phenylglyoxylates, a photoinduced electron transfer (PET) mechanism often competes with or precedes other photochemical pathways. acs.orgfigshare.com The excited triplet carbonyl group can act as an electron acceptor, and an appropriately positioned, electron-rich alkenyl group in the ester chain can act as an electron donor. acs.orgfigshare.com This electron transfer leads to the formation of an exciplex or a radical ion pair. acs.org

The subsequent fate of this intermediate is highly dependent on the distance separating the two reactive moieties. acs.orgfigshare.comacs.org

When the alkene and carbonyl groups are in close proximity, Norrish type II and intermolecular hydrogen abstraction products are typically formed. acs.orgfigshare.com

At an optimal distance, the electron transfer can lead to an intramolecular Paternò-Büchi reaction, forming cycloadducts (oxetanes). acs.orgfigshare.comacs.org

If the distance is increased further, both γ-hydrogen abstraction (Norrish Type II) products and photocycloaddition products are observed, indicating a competitive, distance-dependent electron transfer process. acs.orgfigshare.comacs.org

In some cases, the electron transfer can induce a remote proton abstraction, leading to the formation of cyclic lactones (cyclols). acs.orgfigshare.com

The efficiency of these electron transfer-mediated reactions is also influenced by the electron richness of the alkene and the polarity of the solvent. acs.orgresearchgate.net

Table 2: Influence of Alkene Position on Photoreactions of Alkenyl Phenylglyoxylates.
Separation DistanceDominant Reaction Pathway(s)Key IntermediatesPrimary Product TypesReferences
ShortNorrish Type II, Intermolecular H-abstraction1,4-biradicalAldehydes, Ketones acs.org, figshare.com
OptimalPaternò-Büchi Reaction (Intramolecular Photocycloaddition)Exciplex / Radical ion pair, 1,4-biradicalBicyclic Oxetanes acs.org, figshare.com, acs.org
LongCompetitive Paternò-Büchi and Norrish Type IIExciplex / Radical ion pair, 1,4-biradicalBicyclic Oxetanes, Aldehydes, Ketones acs.org, figshare.com, acs.org
Intermediate (with specific geometry)Electron transfer-induced remote proton abstractionRadical ion pairCyclols (Lactones) acs.org, figshare.com

Photodecarboxylation of Phenylglyoxylic Acid

Phenylglyoxylic acid undergoes efficient photodecarboxylation upon UV irradiation, particularly in the presence of water. rsc.orgresearchgate.netresearchgate.net The photochemistry is highly dependent on the solvent and pH. rsc.orgresearchgate.net The reaction is initiated from the excited triplet state of the acid. rsc.org In polar solvents like acetonitrile, the addition of water significantly enhances the quantum yield of CO₂ formation. rsc.orgresearchgate.net

The proposed mechanism involves several key steps. In polar solvents, the excited triplet state can undergo H-atom abstraction from a suitable donor (like 2-propanol) to form an α-carboxy-α-hydroxybenzyl radical. rsc.org Alternatively, especially in the presence of water, a heterolytic α-splitting of the triplet anion has been suggested, which involves the formation of a benzoyl anion. rsc.org Electron spin resonance (ESR) studies have confirmed the formation of the benzoyl radical during the photolysis of phenylglyoxylic acid, which is a key intermediate in the decarboxylation process. rsc.orgrsc.org This photodecarboxylation ultimately leads to the formation of benzaldehyde. researchgate.net The process has been utilized in the development of photobase generators, where the photolysis of quaternary ammonium salts of phenylglyoxylic acid releases a free base. rsc.orgrsc.org It has also been shown that visible light can induce the photolysis of phenylglyoxylic acid to produce a nonpersistent radical, which has applications in dynamic nuclear polarization (DNP) for magnetic resonance imaging. nih.govacs.org

2 Reactivity and Mechanistic Studies of this compound Transformations

1 Formation of Benzaldehyde and Benzoyl Radicals

The photolysis of this compound and its derivatives is a key process that leads to the formation of critical intermediates such as benzaldehyde and benzoyl radicals. When irradiated, particularly in the absence of other reactive partners, phenylglyoxylic acid can undergo photodecomposition. This process proceeds via the formation of a benzoyl radical. rsc.org Phenylglyoxylic acid, when irradiated alone in acetonitrile, has been observed to slowly decompose to benzaldehyde through a benzoyl radical intermediate. rsc.org

In the photolysis of alkyl phenylglyoxylates, the formation of benzoyl radicals is a significant pathway. acs.org For instance, the fragmentation of certain radical intermediates derived from ethyl this compound can yield a benzoyl formate radical, which subsequently loses carbon monoxide (CO) to form a benzoyl radical. acs.org This benzoyl radical can then abstract a hydrogen atom. Prolonged photolysis can lead to the formation of a phenyl radical and CO. nih.gov Studies on alkyl phenylglyoxylates have identified benzaldehyde and carbon monoxide as products, suggesting a Norrish type I mechanism for their formation. acs.org The benzoyl radical itself can be generated through various photochemical processes, including the Norrish Type I cleavage of certain this compound derivatives. researchgate.net

The following table summarizes the key species involved in the photochemical transformation of this compound.

PrecursorIntermediate SpeciesFinal Product (among others)
Phenylglyoxylic AcidBenzoyl RadicalBenzaldehyde
Alkyl this compoundBenzoyl Formate Radical, Benzoyl RadicalBenzaldehyde, Carbon Monoxide
Paternò−Büchi Reactions and Intramolecular Photocycloaddition

2 Quantum Yield and Dependence on Solvent Conditions

The efficiency of the photochemical reactions of phenylglyoxylic acid, as measured by the quantum yield (Φ), is highly dependent on the solvent conditions, including the nature of the solvent, its water content, and the pH. researchgate.net The photodecarboxylation of phenylglyoxylic acid, a key reaction pathway, necessitates the presence of water, and its quantum yield is significantly enhanced with increasing water concentration in an acidic solution. researchgate.netresearchgate.net

In aqueous solutions, the quantum yield of photodecarboxylation is substantial (≥0.3) when the water concentration is high (3-30 M in acetonitrile) and at a pH at or below its pKa of 1.1. researchgate.net However, in organic solvents like acetonitrile, methanol, and hexane, the photoreaction quantum yields are generally low (e.g., 0.03 in PBS and < 0.005 in organic solvents). upv.es The photochemistry of ethyl this compound also shows a strong dependence on the solvent, with product quantum yields varying significantly. cdnsciencepub.com For instance, the quantum yields for the formation of benzaldehyde (Φ₂) and other carbonyl products (Φ₃) from ethyl this compound are concentration-dependent and can exceed 1 at lower concentrations (<0.01 M), which suggests a radical chain process. acs.org

The table below illustrates the effect of solvent conditions on the quantum yield of phenylglyoxylic acid photodecarboxylation.

Solvent SystemConditionQuantum Yield (Φ)Reference
Acetonitrile with Water3-30 M H₂O≥ 0.3 researchgate.net
Neat WaterpH ≤ 1.1≥ 0.3 researchgate.net
Phosphate-Buffered Saline (PBS)-0.03 upv.es
Organic Solvents (general)-< 0.005 upv.es
Benzene (for ethyl this compound)Low concentration (<0.01 M)> 1 (suggests chain reaction) acs.org

The presence of water can also influence the nature of the transient species observed. In "inert" solvents, the addition of water leads to a non-Stern-Volmer behavior for triplet quenching of phenylglyoxylic acid. researchgate.net

Reactivity and Mechanistic Studies of Phenylglyoxylate Transformations

3 Photoinitiator Mechanisms

1 Hydrogen Abstraction-Based Polymerization Initiation

Alkyl phenylglyoxylates serve as efficient photoinitiators for the polymerization of monomers like acrylates. researchgate.netrsc.org The initiation mechanism primarily involves the generation of radical species through hydrogen abstraction. Upon photochemical excitation, the phenylglyoxylate molecule can abstract a hydrogen atom, leading to the formation of initiating radicals. researchgate.netnii.ac.jp

Specifically, benzoyl and phenyl radicals, derived from intermolecular hydrogen abstraction, are the key species that initiate the polymerization process. rsc.org The polymerization of acrylate (B77674) initiated by methyl this compound has been shown to proceed via hydrogen abstraction from both the monomer and another initiator molecule. researchgate.net This suggests that these hydrogen abstraction-based polymerization reactions can occur concurrently through distinct pathways. researchgate.net The initiation is described as a Norrish type II process. researchgate.net

2 C−H Functionalization of Heterocycles (e.g., O-, N-, S-heterocycles)

Phenylglyoxylic acid has emerged as an effective and inexpensive photoinitiator for the C-H functionalization of a wide range of heterocycles. researchgate.netnih.gov This metal-free photochemical method allows for the alkylation, alkenylation, and alkynylation, as well as C-N bond formation at the α-position of O-, N-, and even the less commonly studied S-heterocycles. researchgate.netnih.gov

The mechanism relies on a hydrogen atom transfer (HAT) process mediated by the photoexcited phenylglyoxylic acid. researchgate.netresearchgate.net This protocol has been successfully applied to the functionalization of various C-H bonds. nih.gov For example, a photochemical synthesis of lactones has been achieved through the C-H activation of alcohols using phenylglyoxylic acid as the photoinitiator. researchgate.netscispace.com Similarly, it enables the C-H functionalization at the α-position of heterocycles, which can then be used in further synthetic transformations. researchgate.netscispace.com This method has been utilized for the C-H alkynylation of saturated O-heterocycles and the deconstructive ring-cleavage of S-heterocycles when using hypervalent iodine alkynylation reagents. nih.gov

The following table provides examples of heterocycle functionalization using phenylglyoxylic acid as a photoinitiator.

Heterocycle TypeFunctionalization TypeKey FeatureReference
O-, N-, S-HeterocyclesAlkylation, Alkenylation, Alkynylation, C-N bond formationMetal-free, Hydrogen Atom Transfer researchgate.netnih.gov
O-HeterocyclesAcetalizationVisible light activation scispace.com
Saturated O-HeterocyclesC-H AlkynylationUse with ethynylbenziodoxolones (EBX) nih.gov
S-HeterocyclesDeconstructive Ring-CleavageDivergent reactivity compared to O-heterocycles nih.gov

3 Hydroacylation of Olefins

Phenylglyoxylic acid acts as an efficient photoinitiator for the green and metal-free hydroacylation of unactivated olefins. nih.govsci-hub.se This photochemical protocol allows for the direct alkylation of a C(sp²)-H bond, converting an aldehyde into a ketone, a traditionally challenging transformation. nih.gov The reaction proceeds under mild conditions, often using water as a solvent and household fluorescent lamps as the light source. nih.gov

The process is compatible with a broad range of substrates, including various aromatic and aliphatic aldehydes, as well as terminal and non-terminal alkenes, without the necessity for directing groups or metal catalysts. nih.gov Upon irradiation, phenylglyoxylic acid is believed to photodecompose to a benzoyl radical and carbon dioxide, which then initiates the hydroacylation process. rsc.org

Formation of Benzaldehyde (B42025) and Benzoyl Radicals

4 Oxidation of Thiols to Disulfides

A mild, inexpensive, and environmentally friendly photochemical method for the oxidation of thiols to disulfides has been developed using phenylglyoxylic acid as a photoinitiator. rsc.orgrsc.org This approach is effective for the synthesis of both symmetrical and non-symmetrical disulfides under metal-free and aerobic conditions. rsc.orgrsc.org

The reaction can be carried out using common household bulbs as the light source. rsc.org The mechanism involves the generation of radical species. rsc.org Upon irradiation, phenylglyoxylic acid decomposes to a benzoyl radical. rsc.org In the presence of a thiol, a chain propagation mechanism is indicated by a quantum yield significantly greater than 1 (Φ = 38). rsc.org While the generation of singlet oxygen by phenylglyoxylic acid is possible, it is considered a less productive pathway in this transformation. rsc.org The process is considered a green alternative to transition-metal photoredox catalysis for disulfide synthesis. rsc.orgresearchgate.net The oxidation is thought to proceed through one-electron oxidation of the thiol to a thiyl radical, which can then dimerize or react with another thiol to form a disulfide radical anion, ultimately leading to the disulfide product. nih.gov

Hydroacylation of Olefins

Enzymatic Reaction Mechanisms

The transformation of this compound in biological systems is orchestrated by specific enzymes that employ intricate catalytic mechanisms. These enzymatic processes are crucial for various metabolic pathways, including the degradation of aromatic compounds. Key enzymes involved in this compound metabolism include Benzoylformate Decarboxylase (BFD) and this compound Dehydrogenase, each with a distinct mode of action.

Benzoylformate decarboxylase (BFD), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, catalyzes the non-oxidative decarboxylation of benzoylformate (this compound) to produce benzaldehyde and carbon dioxide. nih.gov This reaction is a critical step in the mandelate (B1228975) pathway, which allows certain bacteria, like Pseudomonas putida, to utilize (R)-mandelate as a carbon source. nih.govqmul.ac.uk The catalytic mechanism of BFD is a well-studied process involving several key steps and the participation of specific active site residues.

The catalytic cycle of BFD is initiated by the activation of the ThDP cofactor. ebi.ac.uk An intramolecular proton transfer within the ThDP molecule leads to the formation of a reactive ylide intermediate. nih.govebi.ac.uk This nucleophilic ylide then attacks the carbonyl carbon of the this compound substrate, forming a covalent tetrahedral intermediate known as C2α-mandelyl-ThDP (MThDP). nih.gov

Following the formation of the MThDP intermediate, the crucial decarboxylation step occurs. The thiazolium ring of the ThDP cofactor acts as an "electron sink," stabilizing the negative charge that develops as the carboxyl group is eliminated as carbon dioxide. ebi.ac.ukgonzaga.edu This results in the formation of a carbanion/enamine intermediate, a characteristic feature of ThDP-dependent enzymes. mdpi.com Subsequent protonation of this intermediate yields a second tetrahedral species, C2α-hydroxybenzyl-ThDP (HBnThDP). nih.gov Finally, the breakdown of HBnThDP releases the benzaldehyde product and regenerates the active ThDP cofactor for the next catalytic cycle. mdpi.com

A key feature of the BFD mechanism is the formation of an oxyanion intermediate following the nucleophilic attack of the ThDP ylide on the substrate. ebi.ac.uk The negative charge on the oxygen atom of the former carbonyl group is stabilized by an "oxyanion hole" within the active site. nih.gov This stabilization is crucial for lowering the activation energy of the reaction.

Computational studies and experimental data suggest that intramolecular proton transfers are integral to the catalytic cycle. nih.govebi.ac.uk After the initial nucleophilic addition, the resulting oxyanion is protonated. ebi.ac.uk This protonation is facilitated by a proton relay system within the active site. ebi.ac.uk Further intramolecular proton transfers are involved in the tautomerization of intermediates and the eventual regeneration of the ThDP cofactor. ebi.ac.uk For instance, after decarboxylation, the protonation of the enamine intermediate occurs via an intramolecular proton transfer from the protonated imine of the cofactor to the benzylic carbon. nih.gov

The active site of BFD contains specific amino acid residues that play critical roles in catalysis, particularly in proton transfer events. A notable example is the His70/Glu28 proton relay system. ebi.ac.uk Density functional theory calculations indicate that His70 acts as a relay, facilitating the transfer of a proton from Glu28 to the oxyanion intermediate formed after the initial nucleophilic attack. nih.govebi.ac.uk This proton relay system is involved in multiple steps of the reaction, including the protonation and deprotonation of various intermediates. ebi.ac.uk

Mutagenesis studies have further elucidated the roles of active site residues. While early studies implicated His70 and His281 in acid-base catalysis, more recent computational and experimental work suggests that His70's primary role is that of a proton relay. nih.govresearchgate.net The S26A mutant showed a significant increase in the Michaelis constant (Km), indicating the importance of Ser26 in substrate binding. rcsb.org Specifically, the hydroxyl group of Ser26 and an imidazole (B134444) nitrogen of His70 are thought to form hydrogen bonds with the substrate. rcsb.org

A fundamental aspect of ThDP-dependent catalysis is the ability of the thiazolium ring of the cofactor to act as an electron sink. ebi.ac.ukgonzaga.edu During the decarboxylation of the MThDP intermediate, the electron-withdrawing capacity of the positively charged nitrogen in the thiazolium ring stabilizes the transient carbanion that is formed upon the release of CO2. gonzaga.edu This delocalization of electrons is crucial for facilitating the cleavage of the carbon-carbon bond, a step that would otherwise have a very high energy barrier. acs.org The electron sink capability of ThDP is a common feature among all enzymes that utilize this cofactor for decarboxylation and other related reactions. researchgate.net

This compound dehydrogenase (acylating) is another key enzyme in the metabolism of this compound. ontosight.ai It catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA, using NAD+ as a cofactor and requiring coenzyme A (CoA). ontosight.aiwikipedia.org This enzyme is particularly important in the anaerobic metabolism of aromatic compounds in microorganisms like the denitrifying bacterium Azoarcus evansii. nih.gov

The enzyme from Azoarcus evansii is a complex composed of five different subunits and contains iron-sulfur clusters and FAD as cofactors. nih.gov It exhibits high specificity for this compound, with a Km value of 45 µM, and for coenzyme A, with a Km of 55 µM. nih.govrhea-db.org While it can oxidize 2-oxoisovalerate, it does so at a much lower rate (15% of the rate with this compound). nih.gov The enzyme can utilize different electron acceptors, but NAD+ appears to be the physiological one. uniprot.org The optimal pH for the enzyme's activity is 8.0. nih.gov

Another related enzyme, (S)-mandelate dehydrogenase, also plays a role in this compound metabolism by catalyzing the oxidation of (S)-mandelate to this compound. qmul.ac.uk This FMN-dependent enzyme is part of a metabolic pathway in Pseudomonas that enables the use of mandelic acid as a sole carbon and energy source. qmul.ac.uk

Role of Proton Relay Systems (e.g., His70/Glu28)

Transamination Reactions and Stereoselectivity

The enzymatic conversion of this compound into phenylglycine is a key transformation demonstrating high stereoselectivity, which is crucial for the synthesis of enantiomerically pure amino acids. Various enzymes, particularly transaminases (aminotransferases), have been identified and utilized for this purpose.

Research has shown that the stereochemical outcome of the transamination is dictated by the specific enzyme used. For instance, the aminotransferase PglE from Streptomyces pristinaespiralis converts this compound into L-phenylglycine, utilizing L-phenylalanine as the amino group donor. nih.gov In this process, the α-keto acid product, phenylpyruvate, can be recycled back into the biosynthesis pathway. nih.gov

Conversely, D-amino acid transaminases (D-AAT or DAAT) catalyze the formation of D-amino acids. A D-phenylglycine aminotransferase (D-PhgAT) isolated from Pseudomonas stutzeri ST-201 facilitates the reversible transamination specific to D-phenylglycine and D-4-hydroxyphenylglycine. nih.gov In this reaction, 2-oxoglutarate is the exclusive amino group acceptor, which is converted to L-glutamic acid. nih.gov Phenylglyoxylic acid serves as a substrate for the reverse reaction to produce D-phenylglycine. nih.gov The enzyme is highly specific, showing no activity towards other common amino acids like phenylalanine, tyrosine, or alanine. nih.gov Enzymes from thermophilic Bacillus species are also known to act on various D-amino acids and can use several 2-oxo acids as amino acceptors, including this compound. creative-enzymes.com

Multi-enzyme cascade reactions have also been developed to produce L-phenylglycine from D,L-mandelic acid. In one such system, D-mandelate dehydrogenase oxidizes D-mandelic acid to this compound, which then serves as the substrate for an L-amino acid dehydrogenase (L-AADH) to yield enantiopure L-phenylglycine. core.ac.uk

The table below summarizes the stereoselective transamination reactions involving this compound.

EnzymeSource OrganismAmino DonorProduct StereochemistryReference
Aminotransferase (PglE)Streptomyces pristinaespiralisL-PhenylalanineL-Phenylglycine nih.gov
D-phenylglycine aminotransferase (D-PhgAT)Pseudomonas stutzeri ST-201L-Glutamic acidD-Phenylglycine nih.gov
L-amino acid dehydrogenase (L-AADH)Not specifiedAmmonia (from NADH)L-Phenylglycine core.ac.uk
D-amino acid transaminase (DAAT)Bacillus species (thermophilic)D-amino acidsD-amino acids creative-enzymes.com

Other Chemical Transformation Mechanisms

Oxidative Decarboxylation by Pyridine (B92270) N-Oxide

Pyridine N-oxide is a versatile reagent capable of effecting the oxidative decarboxylation of certain carboxylic acids and their anhydrides. Studies on the reaction of phenylacetic anhydride (B1165640) with pyridine N-oxide revealed that, alongside other products, benzaldehyde and carbon dioxide are major products, indicating a redox reaction has occurred. chemrxiv.org Importantly, phenylglyoxylic acid has been identified as a significant side product in the reaction of phenylacetic acid with pyridine N-oxide. wikipedia.org

The proposed mechanism for this transformation is complex and does not involve a simple carbonium ion or radical fragmentation. Instead, it is suggested to proceed via a nucleophilic substitution of pyridine N-oxide for a hydrogen atom at the α-position of the acid. chemrxiv.orgwikipedia.org This leads to an intermediate which can then decompose to form both benzaldehyde and phenylglyoxylic acid. wikipedia.org The phenylglyoxylic acid formed can further react under the conditions, for instance, by condensing with phenylacetic acid to yield diphenylmaleic anhydride. chemrxiv.orgwikipedia.org The reaction of α-bromophenylacetic acid with pyridine N-oxide, which must proceed through an analogous intermediate, has been shown to yield both benzaldehyde and phenylglyoxylic acid, lending support to this mechanistic pathway. google.com

More recently, a silver-catalyzed decarboxylative coupling of α-oxocarboxylic acids with pyridine N-oxides has been developed, proceeding through a radical process at milder temperatures (50 °C). capes.gov.br This method demonstrates the acylation of pyridine-N-oxides. capes.gov.br

Radical Coupling Reactions Initiated by this compound

This compound and its derivatives are effective photoinitiators, capable of initiating radical reactions upon exposure to light. The excited triplet state of the carbonyl group in compounds like ethyl this compound can initiate intermolecular hydrogen abstraction, which leads to the formation of radical pairs. nih.gov These radicals can then undergo coupling reactions. nih.gov

For example, the photolysis of ethyl this compound in the presence of a hydrogen donor like isopropyl alcohol primarily yields diethyl 2,3-dihydroxy-2,3-diphenylsuccinate, a dimer resulting from the coupling of two α-hydroxyphenylcarboxy radicals. researchgate.net This indicates that intermolecular hydrogen abstraction from the solvent by the excited this compound is a key primary process. researchgate.net

Phenylglyoxylic acid itself has been shown to be an efficient photoinitiator for radical chain reactions, such as the hydroacylation of olefins. instras.com The initiation step involves the photoexcitation of phenylglyoxylic acid, which generates a benzoyl radical (PhC(O)•) after decarboxylation. instras.com This radical can then propagate a chain reaction. instras.com Phenylglyoxylic acid has also been highlighted as an effective catalyst for the photocatalytic generation of C-C bonds. capes.gov.br Its use as a photoorganocatalyst is a growing area of interest. uva.nl

The table below details products from radical reactions involving this compound derivatives.

This compound DerivativeReaction TypeKey Intermediate RadicalsMajor Product(s)Reference
Ethyl this compoundPhotoreduction/Dimerizationα-Hydroxyphenylcarboxy radical, Ketyl radicalDiethyl 2,3-dihydroxy-2,3-diphenylsuccinate researchgate.net
Phenylglyoxylic acidPhotoinitiated hydroacylationBenzoyl radical (PhC(O)•)Hydroacylated olefins instras.com
Polymeric this compoundPhotochemical cross-linkingKetyl radical, Benzyl radicalCross-linked polymer nih.gov

Isomerization Studies of Phenylglyoxylic Acid Derivatives (E- and Z-isomers)

The carbon-nitrogen double bond in derivatives of phenylglyoxylic acid, such as oximes and hydrazones, allows for the existence of E- and Z-geometric isomers. The stereochemistry of this bond can be crucial for subsequent reactivity and biological activity.

Studies on the synthesis of agricultural herbicides have shown that intermediates like phenylglyoxylic acid methyl ester 2-acetylhydrazone and phenylglyoxylic acid hydrazide 2-acetylhydrazone exist as a mixture of E- and Z-isomers. uni-kiel.de It was observed that the isomerization of the E-isomer of the hydrazide derivative to the Z-isomer is a necessary step before the final cyclization reaction can occur. uni-kiel.de

In the synthesis of phenylglyoxylic acid ester oximes, which are themselves precursors to biologically active compounds, controlling the E/Z isomer ratio is important. Certain synthetic methods have been developed that yield the biologically more active E-isomer almost exclusively (E:Z > 95:5), thereby avoiding the need for a separate isomerization or purification step. google.com Conversely, other processes have been patented for the specific purpose of isomerizing E/Z mixtures of phenylglyoxylic acid ester oximes to obtain the desired E-isomer. google.com The E/Z isomerization of alkenes can be promoted by an energy transfer mechanism using a photocatalyst, a principle that could potentially be applied to this compound derivatives containing a C=C bond. unina.it

The photochemical reactions of phenylglyoxylic acid can also lead to stereoisomers. For example, its photoreduction can result in the formation of d,l- and meso-isomers of 2,3-diphenyltartaric acid. researchgate.net

Metabolic and Biochemical Roles of Phenylglyoxylate in Biological Systems

Biosynthesis Pathways in Microorganisms

In the microbial world, phenylglyoxylate serves as a key building block in the synthesis of certain non-proteinogenic amino acids and is closely linked to the metabolism of aromatic amino acids.

Phenylpyruvate Conversion Pathways

This compound is synthesized from phenylpyruvate, a derivative of the shikimate pathway in primary metabolism. researchgate.net In some bacteria, such as Pseudomonas putida, the catabolism of phenylalanine can proceed through phenylpyruvic acid, which is then converted through a series of reactions, including the formation of phenylacetate (B1230308) and mandelate (B1228975), to ultimately yield this compound. wur.nl Another pathway, identified in Streptomyces pristinaespiralis, involves the conversion of phenylpyruvate to phenylacetyl-CoA by a pyruvate (B1213749) dehydrogenase-like complex (PglB/C). researchgate.netnih.gov This is followed by the oxidation of phenylacetyl-CoA to benzoylformyl-CoA by the enzyme PglA. nih.gov The thioesterase PglD then cleaves the CoA group from benzoylformyl-CoA, resulting in the formation of this compound. nih.govnih.gov

Artificial biosynthetic pathways have also been engineered in microorganisms like Escherichia coli. frontiersin.org These synthetic routes can convert phenylpyruvate to this compound via intermediates such as mandelate, utilizing enzymes like hydroxymandelate synthase and hydroxymandelate oxidase. frontiersin.orgfrontiersin.orgfrontiersin.org

Table 1: Key Enzymes in this compound Biosynthesis from Phenylpyruvate

Enzyme Function Organism Example
Pyruvate Dehydrogenase-like Complex (PglB/C) Converts phenylpyruvate to phenylacetyl-CoA Streptomyces pristinaespiralis researchgate.netnih.gov
PglA Oxidizes phenylacetyl-CoA to benzoylformyl-CoA Streptomyces pristinaespiralis nih.gov
PglD (Thioesterase) Cleaves CoA from benzoylformyl-CoA to form this compound Streptomyces pristinaespiralis nih.govnih.gov
Hydroxymandelate Synthase (HmaS) Converts phenylpyruvate to mandelate (in artificial pathways) Amycolatopsis orientalis nih.gov
Hydroxymandelate Oxidase (Hmo) Oxidizes mandelate to this compound (in artificial pathways) Streptomyces coelicolor nih.gov

Integration into Aromatic Amino Acid Metabolism

The biosynthesis of this compound is intricately linked with the metabolism of aromatic amino acids, particularly phenylalanine. Phenylpyruvate, the direct precursor for this compound in many pathways, is itself derived from the catabolism of L-phenylalanine. nih.govasm.org The two pathways, phenylalanine biosynthesis and catabolism, share phenylpyruvate as a common intermediate. asm.org

In some organisms, the transamination reaction that forms L-phenylglycine from this compound utilizes L-phenylalanine as the amino group donor, which in turn regenerates phenylpyruvate. nih.gov This creates a cyclic link between the metabolism of these two aromatic compounds. The study of this compound metabolism has provided insights into the broader network of aromatic compound degradation and synthesis in microorganisms. academicjournals.orgoup.com

Role as an Intermediate in L-Phenylglycine Production

This compound is a critical intermediate in the biosynthesis of the non-proteinogenic amino acid L-phenylglycine. nih.govnih.gov Following its formation from phenylpyruvate, this compound undergoes a transamination reaction to yield L-phenylglycine. researchgate.net In Streptomyces pristinaespiralis, the aminotransferase PglE is responsible for this conversion, using L-phenylalanine as the amino donor. nih.gov

Engineered pathways in E. coli have also demonstrated the conversion of this compound to L-phenylglycine. frontiersin.org These synthetic pathways often utilize a combination of enzymes from different microbial sources to achieve this transformation. frontiersin.orgfrontiersin.org For instance, an artificial pathway can use a hydroxyphenylglycine aminotransferase to convert this compound to D-phenylglycine. uva.nl The production of L-phenylglycine is significant as it is a building block for various natural products, including some antibiotics. nih.govnih.gov

Degradation Pathways in Bacteria

Bacteria have evolved efficient mechanisms to degrade aromatic compounds, and this compound is a key intermediate in the catabolism of phenylacetic acid, particularly under anaerobic conditions.

Aerobic and Anaerobic Catabolism of Phenylacetic Acid

Phenylacetic acid is a central intermediate in the degradation of numerous aromatic compounds. frontiersin.org Bacteria employ both aerobic and anaerobic pathways for its catabolism. pnas.org The aerobic degradation of phenylacetic acid is considered a hybrid pathway as it involves the formation of CoA thioesters, a feature more typical of anaerobic metabolism. mdpi.comresearchgate.netasm.org

Under anaerobic conditions, the degradation of phenylacetic acid proceeds through this compound. ethz.ch In denitrifying bacteria like Thauera aromatica and Azoarcus evansii, phenylacetic acid is first activated to phenylacetyl-CoA. nih.govresearchgate.net This intermediate is then oxidized to this compound. oup.comnih.gov This anaerobic pathway is encoded by the pad gene cluster. nih.gov

Formation of Benzoyl-CoA as a Central Intermediate

Following its formation from the oxidation of phenylacetyl-CoA, this compound is further metabolized to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. oup.comnih.govresearchgate.net This step is an oxidative decarboxylation reaction catalyzed by the enzyme this compound:NAD+ oxidoreductase (CoA benzoylating), also known as this compound oxidoreductase. researchgate.netnih.govcsic.es This enzyme is oxygen-sensitive and its activity is induced during anaerobic growth on phenylalanine, phenylacetate, or this compound. nih.gov The formation of benzoyl-CoA channels the carbon from phenylacetic acid into a central anaerobic pathway for further degradation. oup.comnih.gov

Table 2: Key Enzymes in this compound Degradation

Enzyme Function Organism Example
Phenylacetyl-CoA:acceptor oxidoreductase Oxidizes phenylacetyl-CoA to this compound Thauera aromatica, Azoarcus evansii oup.comresearchgate.net
This compound:NAD+ oxidoreductase (CoA benzoylating) Oxidatively decarboxylates this compound to benzoyl-CoA Azoarcus evansii researchgate.netnih.gov

Enzyme-Substrate Specificity and Kinetic Studies

The enzymatic conversion of this compound is central to its biochemical significance. Understanding the specificity and kinetics of enzymes that act upon this substrate is crucial for both elucidating natural metabolic pathways and designing novel biocatalytic processes.

Substrate Specificity of this compound Dehydrogenase

This compound dehydrogenase is a key enzyme involved in the metabolism of aromatic compounds. The specificity of this enzyme can vary depending on the source organism and its specific metabolic role.

One of the well-characterized this compound dehydrogenases is from the denitrifying bacterium Aromatoleum evansii (formerly Azoarcus evansii). This enzyme is involved in the anaerobic metabolism of phenylalanine and phenylacetate. uniprot.org It catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA. uniprot.org Studies have shown that this enzyme is highly specific for this compound. expasy.orgqmul.ac.uk While it can oxidize other substrates, its activity towards them is significantly lower. For instance, its activity with 2-oxoisovalerate is only 15% of the rate observed with this compound. expasy.orgqmul.ac.ukgenome.jp The enzyme from A. evansii can utilize various electron acceptors like FAD or FMN, but NAD+ appears to be the physiological electron acceptor. uniprot.org

Other dehydrogenases have also been shown to utilize this compound as a substrate. Leucine (B10760876) dehydrogenase (LeuDH), an NAD+-dependent oxidoreductase, can catalyze the conversion of various α-keto acids to their corresponding α-amino acids. A LeuDH from Planifilum fimeticola (PfLeuDH) demonstrated its highest activity with phenylglyoxylic acid. researchgate.net Similarly, a LeuDH from Exiguobacterium sibiricum also showed activity towards phenylglyoxylic acid. nih.gov Furthermore, protein engineering has been used to alter the substrate specificity of dehydrogenases. Through structure-based protein engineering, L-2-Hydroxyisocaproate dehydrogenase (L-HicDH) from Lactobacillus confusus was modified, and this compound was one of the substrates tested to characterize the kinetic properties of the resulting enzyme variants. oup.comoup.com

EnzymeOrganismOther Substrates TestedRelative Activity/Notes
This compound Dehydrogenase Aromatoleum evansii2-OxoisovalerateOxidized at 15% of the rate for this compound. expasy.orggenome.jp
Leucine Dehydrogenase (PfLeuDH) Planifilum fimeticolaPyruvic acid, other keto acidsShowed the highest activity towards phenylglyoxylic acid. researchgate.net
Leucine Dehydrogenase (EsiLeuDH) Exiguobacterium sibiricumAliphatic α-keto acidsExhibits activity for aromatic substrates like phenylglyoxylic acid. nih.gov
L-2-Hydroxyisocaproate Dehydrogenase (Engineered) Lactobacillus confusus2-oxocaproate, pyruvate, etc.This compound used as a substrate to test engineered enzyme variants. oup.com

Kinetic Isotope Effects (KIE) in Decarboxylation

Kinetic isotope effect (KIE) studies are powerful tools for elucidating the mechanisms of chemical and enzymatic reactions. In the case of this compound (also known as benzoylformate), KIE studies have provided significant insights into its decarboxylation reaction.

The mechanism of benzoylformate decarboxylase from Pseudomonas putida, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, was investigated using ¹³C and solvent deuterium (B1214612) isotope effects. acs.orgnih.gov This research revealed that the enzymatic reaction has two partially rate-determining steps:

Initial tetrahedral adduct formation: This step is sensitive to solvent deuterium isotope effects (D₂O). acs.orgnih.gov

Decarboxylation: This step is sensitive to ¹³C isotope effects. acs.orgnih.gov

The study further demonstrated that the electronic properties of substituents on the phenyl ring influence the rate-determining nature of these steps. nih.govescholarship.org Electron-withdrawing substituents (e.g., p-Cl, m-F) on the benzoylformate molecule decrease the rate dependence on the decarboxylation step, resulting in smaller ¹³(V/K) isotope effects. acs.orgnih.gov Conversely, electron-donating substituents (e.g., p-CH₃O, p-CH₃) increase the rate dependence on decarboxylation, leading to larger ¹³(V/K) effects. acs.orgnih.gov These findings are consistent with a mechanism involving the stabilization or destabilization of a carbanionic intermediate or transition state formed during the decarboxylation process. nih.gov

Substrate (Substituted Benzoylformate)Substituent TypeEffect on Decarboxylation Rate DependenceObserved ¹³(V/K) Isotope Effect
p-Cl, m-F Benzoylformate Electron-withdrawingReducedDecreased acs.orgnih.gov
p-CH₃O, p-CH₃ Benzoylformate Electron-donatingIncreasedIncreased acs.orgnih.gov

Metabolic Engineering Applications

This compound's position as a metabolic intermediate makes it a valuable component in engineered biosynthetic pathways. By leveraging enzymes that produce or consume this compound, microorganisms can be engineered to synthesize valuable aromatic compounds.

Engineering Microorganisms for Aromatic Compound Production

Metabolic engineering has successfully been used to create artificial biosynthetic pathways for the production of non-proteinogenic amino acids like phenylglycine, where this compound is a key intermediate. frontiersin.org For example, to produce D-phenylglycine (D-Phg) from glucose, an artificial three-step pathway was constructed in Escherichia coli. researchgate.netnih.govuva.nlsigmaaldrich.com This pathway starts from phenylpyruvate, a precursor of L-phenylalanine, and proceeds as follows:

Phenylpyruvate is converted to (S)-mandelate by hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis. researchgate.netnih.gov

(S)-Mandelate is then oxidized to This compound by hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor. researchgate.netnih.gov

Finally, This compound is converted to D-phenylglycine by a stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) from Pseudomonas putida. researchgate.netnih.gov

By expressing the genes for these three enzymes in an E. coli strain already optimized for L-phenylalanine production, researchers achieved the first completely fermentative production of D-phenylglycine. researchgate.netnih.gov A similar pathway has been constructed for the synthesis of L-phenylglycine. frontiersin.org These examples highlight how this compound serves as a crucial hub in novel, engineered metabolic routes for producing valuable aromatic compounds. frontiersin.orgnih.gov

Enhancing Coenzyme Regeneration Capacity (e.g., NADH) in Biosynthesis

The efficiency of many biocatalytic conversions is limited by the availability of redox coenzymes such as NADH. The final step in the engineered biosynthesis of L-phenylglycine, the conversion of this compound, is often catalyzed by an NADH-dependent dehydrogenase, such as leucine dehydrogenase (LeuDH). nih.govx-mol.net To overcome the potential bottleneck of NADH shortage, a coenzyme regeneration system is often coupled with the main biosynthetic pathway. nih.gov

A highly effective strategy involves co-expressing a formate (B1220265) dehydrogenase (FDH) alongside the primary pathway enzymes. x-mol.netresearchgate.netfrontiersin.org FDH catalyzes the oxidation of formate to carbon dioxide, a reaction that simultaneously reduces NAD+ to NADH. x-mol.netresearchgate.net This approach creates a cofactor self-sufficient system within the engineered microorganism. nih.gov

Advanced Analytical Methodologies in Phenylglyoxylate Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and analysis of complex mixtures. In the context of phenylglyoxylate research, several chromatographic methods are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its reaction products. nih.govcapes.gov.br It is particularly valuable for monitoring the progress of chemical reactions and quantifying the components in a mixture. dcu.iemdpi.com

In the synthesis of the herbicide Metamitron, which involves derivatives of phenylglyoxylic acid, a series of HPLC methods were developed to meticulously monitor each stage of the process. dcu.iedcu.ie These methods were crucial for identifying and quantifying the various components and their isomers present in the reaction mixtures, as well as any impurities in the final product. dcu.iedcu.ie For instance, HPLC was used to analyze the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone and the subsequent formation of phenylglyoxylic acid hydrazide 2-acetylhydrazone. dcu.iedcu.ie The technique was sensitive enough to separate the E- and Z-isomers of these intermediates, which was critical as only one isomer proceeds to the final cyclization step. dcu.iedcu.ie

HPLC is also employed in studying the biotransformation of phenylglyoxylic acid esters and in the analysis of its metabolites in biological samples. eurekaselect.com For example, a reversed-phase HPLC method with UV detection has been described for the simultaneous measurement of mandelic acid and phenylglyoxylic acid, two major metabolites of styrene (B11656), in urine. This method demonstrates good sensitivity and reproducibility, making it suitable for occupational health monitoring. Furthermore, HPLC coupled with mass spectrometry (HPLC-MS/MS) provides enhanced specificity and is used for the quantitative determination of mandelic acid and phenylglyoxylic acid, compensating for matrix effects in complex biological samples like urine. eurekaselect.com

Table 1: HPLC Methods in this compound Research

Application Stationary Phase Mobile Phase Detection Reference
Metamitron Synthesis Monitoring Lichrosorb RP8 Methanol/Water (60:40) UV (254 nm) dcu.ie
Styrene Metabolite Analysis C18 Water/Methanol (90:10) with 0.5% Acetic Acid UV (Variable Wavelength)
Phenylglyoxylic Acid Determination Not Specified Acetonitrile/Ultrapure Water/Acetic Acid (60:39.5:0.5) Diode Array Detector (DAD) (225 nm) mdpi.comsemanticscholar.org

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Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. thermofisher.comscioninstruments.com In this compound research, GC-MS is frequently used for the analysis of its derivatives and metabolites, often after a derivatization step to increase volatility. researchgate.netnih.gov

For instance, a GC-MS method was developed for the simultaneous determination of several urinary metabolites, including phenylglyoxylic acid, for the purpose of biological monitoring of exposure to organic solvents like styrene. nih.gov This method involves the direct methyl-esterification of the metabolites followed by GC-MS analysis. nih.gov The technique provides excellent linearity, accuracy, and precision, making it suitable for routine analyses. nih.gov

GC-MS is also instrumental in identifying photoproducts in photochemical reactions of phenylglyoxylates. In the study of the degradation of Metamitron upon exposure to sunlight, GLC-MS (Gas-Liquid Chromatography-Mass Spectrometry) was used to identify the single degradation product, desamino-metamitron. dcu.ie The analysis of complex mixtures resulting from organic reactions is a key application of GC-MS, where it helps in the identification of unknown components through their mass spectral fragmentation patterns. lancashire.ac.ukmtu.edu

Table 2: GC/MS Applications in this compound Research

Application Sample Preparation Ionization Method Key Findings Reference
Urinary Metabolite Analysis Methyl Esterification Not Specified Simultaneous determination of multiple metabolites with high accuracy. nih.gov
Metamitron Degradation Analysis Direct analysis of reaction mixture Not Specified Identification of desamino-metamitron as the degradation product. dcu.ie

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Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. rochester.eduwsu.eduyork.ac.uk It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. wsu.eduresearchgate.net

In the synthesis of Metamitron from phenylglyoxylic acid derivatives, TLC was used to monitor the progress of each reaction step. dcu.ie For example, in the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone, TLC with an eluting solvent of ethyl acetate (B1210297) and light petroleum allowed for the clear separation of the starting material (Rf = 0.5) from the product (Rf = 0.1). dcu.ie Similarly, the subsequent hydrazide formation and cyclization stages were also monitored using appropriate TLC solvent systems. dcu.ie

TLC is also employed in photochemical studies of alkyl phenylglyoxylates to monitor the disappearance of the starting material. acs.org In the synthesis of phenylglyoxylic acid esters, the progress of the esterification reaction is monitored by TLC. znaturforsch.com The technique is also used to follow the course of biotransformation reactions of phenylglyoxylic acid esters. znaturforsch.com

Table 3: TLC Monitoring of this compound Reactions

Reaction Monitored Eluting Solvent Rf Values (Starting Material / Product) Reference
Hydrazone formation from phenylglyoxylic acid methyl ester Ethyl acetate / Light petroleum (0.5:9.5) 0.5 / 0.1 dcu.ie
Hydrazide formation from phenylglyoxylic acid methyl ester 2-acetylhydrazone Ethyl acetate / Light petroleum (9:1) 0.7 / 0.2 dcu.ie
Cyclization to Metamitron Ethyl acetate / Light petroleum (9:1) 0.2 / 0.7 dcu.ie
Synthesis of phenylglyoxylic acid esters Not specified Reaction completion monitored znaturforsch.com

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Spectroscopic Techniques

Spectroscopic techniques provide invaluable information about the structure and dynamics of molecules. In this compound research, Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

A significant challenge in studying reaction mechanisms is the detection of transient, low-populated intermediates. acs.org Hyperpolarized 13C NMR spectroscopy has emerged as a highly sensitive technique to address this challenge, enabling the real-time observation of reaction intermediates that are often invisible to conventional NMR methods. researchgate.netcapes.gov.brrsc.org

In a study of the decarboxylation of phenylglyoxylic acid with hydrogen peroxide, real-time hyperpolarized 13C NMR spectroscopy was used to investigate the reaction mechanism at room temperature. rsc.orgnih.gov By employing blind selective saturation pulses in the expected chemical shift range, researchers were able to indirectly detect a non-observable reaction intermediate, providing crucial insights into the reaction pathway. rsc.orgnih.gov This innovative approach demonstrates the power of hyperpolarized NMR in elucidating complex reaction mechanisms by revealing the presence and nature of fleeting intermediate species. rsc.orgnih.gov The signal enhancement provided by hyperpolarization allows for the detection and quantification of low-populated intermediates, offering direct chemical information on reaction mechanisms in real-time. capes.gov.brrsc.org

Table 4: Hyperpolarized 13C NMR in this compound Research

Study Reaction Investigated Key Finding Significance Reference
Decarboxylation of Phenylglyoxylic Acid Reaction with hydrogen peroxide Indirect detection of a non-observable reaction intermediate. Revealed information on the reaction mechanism. rsc.orgnih.gov

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Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) Studies

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) is a powerful NMR technique used to study radical-pair mechanisms in photochemical reactions. The underlying principle of Photo-CIDNP is the creation of non-equilibrium nuclear spin polarizations in reaction products formed from spin-correlated radical pairs. These polarizations result in significantly enhanced NMR signals, either in absorption or emission, providing detailed insights into the nature of the transient radical intermediates.

In the context of phenylglyoxylic acid research, ¹H Photo-CIDNP experiments have been instrumental in elucidating its complex photochemistry, which is highly dependent on the solvent environment, including its water content and pH. researchgate.net For instance, studies have shown that the photodecarboxylation of phenylglyoxylic acid to form benzaldehyde (B42025) involves at least two distinct pathways. researchgate.net The primary reaction is believed to proceed without generating polarization under Photo-CIDNP conditions. However, side reactions produce polarized NMR spectra for both benzoin (B196080) and benzaldehyde, indicating the involvement of radical pairs in these minor pathways. researchgate.net

Furthermore, Photo-CIDNP results suggest that the photoreduction of phenylglyoxylic acid in 2-propanol, which yields a mixture of meso- and D,L-2,3-diphenyl-tartaric acid, occurs through a radical-pair mechanism. researchgate.net The technique has also been explored for generating hyperpolarized molecules for in vivo magnetic resonance imaging, where phenylglyoxylic acid serves as a photosensitive precursor to generate the necessary radicals. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the photochemical properties of this compound and its derivatives. This technique measures the absorption of UV and visible light by a molecule, providing information about its electronic transitions.

Phenylglyoxylic acid exhibits a broad absorption band in the UV-Vis spectrum, spanning from approximately 200 to 400 nm. nih.govacs.org This absorption is characteristic of α-ketoacids and corresponds to the n-π* electronic transition. nih.govacs.org The extended absorption into the visible spectrum is particularly advantageous as it allows for the photogeneration of radicals using longer wavelength light, which can be crucial when working with other molecules that are sensitive to UV radiation. acs.org

UV-Vis spectroscopy is routinely used to monitor the progress of photochemical reactions involving this compound. For example, it is employed to track the photodecarboxylation of phenylglyoxylic acid and the formation of benzaldehyde. researchgate.net The technique is also essential for determining the quantum yield of photochemical processes. researchgate.net In studies comparing different radical precursors for dynamic nuclear polarization (DNP), UV-Vis spectroscopy has been used to characterize the absorption profiles of phenylglyoxylic acid and other compounds to select appropriate light sources for irradiation. nih.govacs.org

Time-Resolved Infrared Spectroscopy for Excited State Dynamics

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for studying the structural dynamics of short-lived excited states and reactive intermediates in photochemical reactions. By monitoring changes in the infrared spectrum as a function of time after photoexcitation, TRIR provides detailed information about the vibrational modes of transient species, offering insights into their structure and kinetics.

In the study of alkyl phenylglyoxylates, TRIR spectroscopy has been employed to investigate the complex mechanisms of their photochemistry. researchgate.netresearchgate.net Upon laser flash photolysis, the excited singlet state of the alkyl this compound is initially formed, which then undergoes rapid intersystem crossing to the corresponding triplet state. researchgate.net TRIR studies have identified two different conformations of this triplet state. researchgate.net

The subsequent reactions of the triplet state have also been elucidated using TRIR. The technique has allowed for the observation of weak transient bands assigned to the benzoyl radical and alkyl mandelate (B1228975) ester radicals. researchgate.netresearchgate.net The formation of the benzoyl radical is a fast process attributed to a Norrish Type I cleavage. researchgate.netresearchgate.net The intensities of strong TRIR bands corresponding to the triplet state and ketene (B1206846) have been used to analyze their respective yields. researchgate.netresearchgate.net In the photolysis of 9-fluorenone (B1672902) oxime this compound, TRIR spectroscopy detected the formation of the benzoyl radical, which exhibits a strong absorption at 1824 cm⁻¹. researchgate.net

Mass Spectrometry (MS) Applications in Reaction Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for the identification and characterization of reaction products in this compound research. It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for analyzing complex mixtures. phenomenex.com

In studies of the photochemical reactions of phenylglyoxylic acid, GC-MS and LC-MS have been crucial for identifying the various products formed. For instance, in the photochemical acetalization of O-heterocycles using phenylglyoxylic acid as a photoinitiator, GC-MS was used for product analysis. scispace.com Similarly, in investigations of the aqueous photochemistry of glyoxylic acid, a related compound, electrospray ionization mass spectrometry (ESI-MS) coupled with ion chromatography (IC-MS) and ultra-high-pressure liquid chromatography (UHPLC-MS) was used to identify a range of photoproducts, including formic acid, oxalic acid, and tartaric acid. acs.orguky.edu

MS is also a key technique in the analysis of phenylglyoxylic acid as a biomarker for styrene exposure. GC-MS methods have been developed for the simultaneous determination of phenylglyoxylic acid and other metabolites in urine. researchgate.net These methods often involve derivatization of the analytes to make them more volatile for GC analysis. researchgate.net The high sensitivity and specificity of MS make it an essential tool for both mechanistic studies and analytical applications involving this compound.

Other Advanced Analytical Methods

Beyond the primary techniques discussed, other advanced analytical methods play a significant role in research-oriented quantification and analysis of this compound.

Spectrophotometric and Fluorometric Methods for Research-Oriented Quantification

Spectrophotometric and fluorometric methods offer sensitive and often straightforward approaches for the quantification of phenylglyoxylic acid in various research contexts. These techniques are based on the measurement of light absorption (spectrophotometry) or fluorescence emission (fluorometry).

A spectrophotometric method has been developed for the determination of phenylglyoxylic acid based on its ability to inhibit the formation of the peroxovanadium cation. researchgate.net This method has been implemented in a multi-pumping flow system for automated analysis. researchgate.net Another spectrophotometric approach involves the reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and Ce(IV). researchgate.net

Fluorometric methods can offer even higher sensitivity. A fluorometric method for the determination of phenylglyoxylic acid in urine has been described, which involves extraction and thin-layer chromatography followed by conversion to a highly fluorescent derivative with concentrated sulfuric acid. researchgate.netnih.gov This method was found to be more precise and reproducible than existing colorimetric methods, with a detection limit of 2 µg/mL. nih.gov The development of novel fluorescent probes, such as terbium-organic frameworks, has also shown promise for the selective sensing of phenylglyoxylic acid. researchgate.net These methods are valuable for routine analysis and for studies where high sensitivity is required. nih.gov

Table of Research Findings from Advanced Analytical Methodologies

Analytical Method Subject of Study Key Findings
Photo-CIDNP Photochemistry of Phenylglyoxylic Acid Elucidated a radical-pair mechanism for photoreduction in 2-propanol and identified polarized side products (benzoin, benzaldehyde) in aqueous photodecarboxylation. researchgate.net
UV-Vis Spectroscopy Photochemical Properties of Phenylglyoxylic Acid Characterized the broad absorption spectrum (200-400 nm) and monitored the progress of photodecarboxylation reactions. researchgate.netnih.govacs.org
Time-Resolved IR Spectroscopy Excited State Dynamics of Alkyl Phenylglyoxylates Identified two triplet state conformations and observed transient benzoyl and alkyl mandelate ester radicals, confirming a Norrish Type I cleavage pathway. researchgate.netresearchgate.net
Mass Spectrometry Reaction Product Identification Identified photoproducts such as diphenyltartaric acid and benzaldehyde in the photodecomposition of phenylglyoxylic acid. scispace.com
Spectrophotometry Quantification of Phenylglyoxylic Acid Developed a method based on the inhibition of peroxovanadium cation formation for determination in samples. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
Phenylglyoxylic acid
Benzaldehyde
Benzoin
2,3-diphenyl-tartaric acid
2-propanol
Alkyl phenylglyoxylates
Alkyl mandelate ester radicals
Benzoyl radical
Ketene
9-fluorenone oxime this compound
Formic acid
Oxalic acid
Tartaric acid
Styrene
3-methyl-2-benzothiazolinone hydrazone
Cerium(IV)
Peroxovanadium cation

Applications of Phenylglyoxylate in Organic Synthesis and Catalysis

Precursor in Complex Organic Synthesis

The reactivity of the keto-ester moiety in phenylglyoxylates makes them valuable starting materials for constructing complex molecular architectures, including essential biomolecules, heterocyclic systems, and intricate cyclic structures.

Synthesis of α-Amino Acids and Derivatives

Phenylglyoxylate serves as a key precursor in the synthesis of α-amino acids, particularly non-proteinogenic amino acids like 2-phenylglycine. One common method involves the reductive amination of phenylglyoxylic acid. rsc.org This process can be achieved through electrochemical methods where an oxime intermediate, formed from the reaction of phenylglyoxylic acid with a nitrogen source like hydroxylamine, is reduced to yield the final amino acid. rsc.org

Enzymatic cascade reactions have also been developed for the one-pot synthesis of (S)-phenylglycine from styrene (B11656), where phenylglyoxylic acid is a key intermediate. google.com In these biocatalytic systems, multiple enzymes work in concert to convert the starting material through several steps, including the formation and subsequent amination of phenylglyoxylic acid, to produce the enantiomerically enriched amino acid. google.com The formation of an iminium ion between this compound and glycine (B1666218) has been studied to understand its effect on the carbon acidity of glycine, which is relevant to the catalytic mechanisms of enzymes that use pyridoxal (B1214274) phosphate. nih.gov

Table 1: Examples of α-Amino Acid Synthesis from this compound Precursors

Starting Material Reagents/Method Product Reference
Phenylglyoxylic Acid NH₂OH, Electrochemical Reduction 2-Phenylglycine rsc.org
Styrene Cascade biocatalysis (multi-enzyme system) (S)-Phenylglycine google.com
D,L-Mandelic Acid Multi-enzyme system (DYKAT) L-Phenylglycine core.ac.uk

Preparation of Heterocyclic Compounds (e.g., Metamitron herbicide)

This compound esters are fundamental starting materials for the synthesis of various heterocyclic compounds. A prominent example is the production of Metamitron, a triazinone herbicide. The synthesis involves a multi-step sequence starting from a this compound ester, such as the methyl or ethyl ester. dcu.iedcu.iechemicalbook.com

The general synthetic route proceeds as follows:

Hydrazone Formation: The this compound ester is reacted with acetylhydrazine to form the corresponding 2-acetylhydrazone. dcu.iedcu.ie

Hydrazide Formation: This hydrazone intermediate is then treated with hydrazine (B178648) hydrate, which replaces the ester group to form phenylglyoxylic acid hydrazide 2-acetylhydrazone. dcu.ienih.govresearchgate.net

Cyclization: The final step is the cyclization of this hydrazide derivative, which results in the formation of the 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one ring system of Metamitron. dcu.iedcu.ie

Research has shown that the hydrazone and hydrazide intermediates can exist as E- and Z-isomers, and isomerization is a necessary step for the cyclization to occur. dcu.iedcu.ie

Formation of Lactones and Other Cyclic Structures

Phenylglyoxylic acid and its derivatives are instrumental in the synthesis of lactones and other cyclic compounds. Phenylglyoxylic acid itself can function as an efficient, metal-free photocatalyst for the synthesis of lactones. rsc.orgresearchgate.net Under visible-light irradiation, it can initiate the C–H activation and subsequent alkylation of alcohols, which then undergo cyclization with α,β-unsaturated esters to form lactones in excellent yields. rsc.org

Intramolecular reactions of photochemically generated intermediates from alkyl phenylglyoxylates can also lead to cyclic lactones. acs.org Furthermore, phenylglyoxylic acids have been used in iridium-catalyzed oxidative annulation reactions with benzo[b]thiophenes to construct benzothieno ontosight.aibenzopyranones, a type of lactone, in a single step involving multiple C-H cleavages and C-C/C-O bond formations. researchgate.net The oxidation of phenylethyne can also lead to the α-lactone of mandelic acid, which can then yield mandelic acid or its oligomers. nih.gov

Production of Chiral Alcohols and Amino Acid Derivatives

Phenylglyoxylates are valuable prochiral ketones for the synthesis of enantiomerically pure chiral alcohols, which are important building blocks in the pharmaceutical industry. scialert.net Asymmetric reduction of the ketone group in this compound esters, often through biocatalysis using ketoreductases (KREDs) or whole-cell systems like Saccharomyces cerevisiae, can produce chiral mandelates with high enantiomeric excess. scialert.netrsc.org For example, alcohol dehydrogenase from Saccharomyces cerevisiae can be immobilized and used for the reduction of phenylglyoxylic acid to (R)-mandelic acid. rsc.org

Furthermore, this compound derivatives are used to create chiral auxiliaries and reagents. A key example is the synthesis of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), a vital reagent for determining the absolute configuration of chiral alcohols and amines. ontosight.ai The synthesis involves the reaction of methyl this compound with trifluoromethyllithium, followed by methylation. ontosight.ai Chiral derivatives of this compound itself can be used as substrates to study diastereoselectivity in reduction reactions, leading to chiral α-hydroxyesters. acs.org

Table 2: Synthesis of Chiral Compounds Using this compound

Precursor Method/Reagent Product Application Reference
Phenylglyoxylic Acid Saccharomyces cerevisiae Alcohol Dehydrogenase (R)-Mandelic Acid Chiral building block rsc.org
Methyl this compound Trifluoromethyllithium, Methylation Mosher's Acid Chiral resolving agent ontosight.ai
Styrene Cascade Biocatalysis (S)-Phenylglycine Chiral amino acid google.com
Prochiral Ketones Bioreduction Chiral Alcohols Pharmaceutical intermediates scialert.net

Role in Polymerization and Material Science

Beyond its use as a synthetic precursor, this compound plays a significant role in material science, particularly in the field of polymer chemistry as a photoinitiator.

Photoinitiation of Acrylate (B77674) Polymerization

Alkyl phenylglyoxylates are highly efficient unimolecular Type II photoinitiators for the free-radical polymerization of acrylates. researchgate.netgoogle.com Upon exposure to UV light, the this compound molecule undergoes excitation to a triplet state. rsc.org The initiation process primarily occurs through a Norrish Type II mechanism, which involves intermolecular hydrogen abstraction. The excited this compound abstracts a hydrogen atom from a suitable donor, which can be a monomer molecule or another initiator molecule. researchgate.net This hydrogen abstraction generates benzoyl and phenyl radicals, which are the species that initiate the polymerization of acrylate monomers. researchgate.net

The mechanism has been investigated using techniques like time-resolved infrared spectroscopy, which has helped identify transient species such as benzoyl radicals. rsc.org The efficiency of phenylglyoxylates as photoinitiators has led to their use in developing negative photoimage systems, where a polymeric this compound initiator is used with diacrylate monomers to create cross-linked materials upon light exposure. researchgate.net

Development of Photoimaging Systems

This compound and its derivatives have been identified as highly effective photoinitiators, playing a crucial role in the development of photoimaging technologies. researchgate.netrsc.orgrsc.org Alkyl phenylglyoxylates, in particular, are efficient initiators for the polymerization of acrylates. researchgate.netrsc.orgrsc.org The mechanism involves the generation of benzoyl and phenyl radicals through an intermolecular hydrogen abstraction process upon irradiation. researchgate.netrsc.orgrsc.org

This photochemical property is harnessed to create negative photoimage systems. researchgate.netrsc.orgresearchgate.net A common formulation for such an imaging material involves a polymeric this compound, which acts as the photoinitiator, combined with diacrylate monomers that are capable of being cross-linked. researchgate.netrsc.orgrsc.org When this material is selectively irradiated, for instance through a mask, the exposed areas undergo polymerization and cross-linking. acs.org This process renders the irradiated portions of the polymer film insoluble in solvents. acs.orgacs.org The unexposed, non-cross-linked polymer can then be washed away, leaving behind a negative image of the mask. acs.org

Research into polymers such as poly[(meth)acryloylethyl this compound] has demonstrated their utility as single-component, negative-tone photoimaging materials. acs.orgacs.org The photoreactivity of these polymers in film form is primarily driven by hydrogen abstraction between the pendant this compound groups, which leads to the cross-linking necessary for image formation. acs.org The sensitivity and contrast of these systems have been scientifically measured, confirming their potential for practical applications. researchgate.netresearchgate.netacs.org For example, poly[(meth)acryloylethyl this compound] was found to have a sensitivity of 110 mJ·cm⁻² and a contrast ratio of 0.75. acs.org

Table 1: Components and Mechanism of this compound-Based Photoimaging Systems

Component/StepRole/DescriptionSource(s)
Photoinitiator Polymeric or alkyl phenylglyoxylates. researchgate.netrsc.orgrsc.org
Polymerizable Resin To-be-cross-linked monomers, such as diacrylates. researchgate.netrsc.orgrsc.org
Initiating Species Benzoyl and phenyl radicals. researchgate.netrsc.orgrsc.org
Formation Mechanism Radicals are generated via intermolecular hydrogen abstraction upon UV irradiation. researchgate.netrsc.orgrsc.org
Imaging Process Irradiation through a mask causes cross-linking and insolubility in exposed areas. acs.orgacs.org
Result A negative-tone photoimage is formed after washing away unexposed material. acs.orgacs.org

Catalytic Applications

Metal-Free Photochemical Catalysis for C−H Functionalization

Phenylglyoxylic acid (PhCOCOOH) has emerged as an inexpensive and efficient photoinitiator for the C−H functionalization of various organic molecules, offering a significant alternative to metal-based catalysts and organic dyes. nih.govresearchgate.net This approach facilitates a broad spectrum of photochemical reactions, including C-H alkylation, alkenylation, and alkynylation, under mild, metal-free conditions. nih.gov The methodology has been successfully applied to the functionalization of a wide array of C-H bonds, notably at the α-position of O-, N-, and even less-studied S-heterocycles. nih.govresearchgate.net

The underlying mechanism of these transformations is based on a Hydrogen Atom Transfer (HAT) process. researchgate.net Phenylglyoxylic acid, upon photochemical excitation, initiates a radical chain reaction that enables the selective functionalization of otherwise inert C-H bonds. researchgate.netrsc.org This has proven valuable in various synthetic pathways, such as the synthesis of lactones through the C-H activation of alcohols followed by cyclization. rsc.org Another notable application is the derivatization of biomass-derived O-heterocycles, like tetrahydrofuran (B95107) (THF), where the THF radical can be generated and used as a nucleophile to react with electrophilic reagents. scispace.com

Table 2: Phenylglyoxylic Acid-Mediated C-H Functionalization of Heterocycles

Heterocycle TypeFunctionalization AchievedKey FeaturesSource(s)
O-Heterocycles (e.g., THF) Alkylation, Alkenylation, Alkynylation, Acetalization.Metal-free, mild conditions, utilizes biomass-derived substrates. nih.govscispace.com
N-Heterocycles C-H Alkylation, Alkenylation, Alkynylation, C-N bond formation.Broad substrate scope, alternative to metal catalysts. nih.govresearchgate.net
S-Heterocycles C-H Alkylation, Alkenylation, Alkynylation.Successful functionalization of less-studied sulfur heterocycles. nih.govresearchgate.net

Green Chemistry Approaches in Thiol Oxidation to Disulfides

A significant application of this compound in green chemistry is its use as a photoinitiator for the aerobic oxidation of thiols to disulfides. rsc.orgrsc.orgresearchgate.net This method provides a mild, inexpensive, and environmentally friendly pathway for synthesizing both symmetrical and non-symmetrical disulfides in excellent yields. rsc.orgresearchgate.net The process represents a green metal-free alternative to conventional transition-metal photoredox catalysis. rsc.org

The reaction is conducted under metal-free conditions, utilizing phenylglyoxylic acid as the photoinitiator, often at a very low catalyst loading (e.g., 1 mol%). rsc.org A key advantage is the use of common household light bulbs as the irradiation source and atmospheric oxygen as the oxidant, which aligns with the principles of sustainable chemistry. rsc.orgrsc.org Studies have shown that phenylglyoxylic acid is a highly effective initiator for this transformation, outperforming other candidates and leading to quantitative product yields in some cases. rsc.org The efficiency of the reaction can be further enhanced by the use of simple inorganic salt additives, such as ammonium (B1175870) thiocyanate. rsc.org This photochemical protocol has been successfully applied to a versatile range of both aryl and alkyl thiols. rsc.org

Table 3: Green Photochemical Oxidation of Thiols Using Phenylglyoxylic Acid

ParameterDescriptionSource(s)
Catalyst/Initiator Phenylglyoxylic Acid (typically 1 mol%). rsc.org
Oxidant Aerobic Oxygen (from the air). rsc.orgresearchgate.net
Light Source Common household bulbs or sunlight. scispace.comrsc.org
Conditions Metal-free, environmentally friendly. rsc.orgrsc.orgresearchgate.net
Substrates Aryl and alkyl thiols. rsc.org
Products Symmetrical and non-symmetrical disulfides. rsc.orgresearchgate.net
Yields Generally good to excellent. rsc.org
Additive (Optional) Simple inorganic salts (e.g., ammonium thiocyanate) can enhance yield. rsc.org

Theoretical and Computational Studies of Phenylglyoxylate

Quantum Chemical Calculations

Quantum chemical calculations provide a molecular-level understanding of the electronic structure and energetics of phenylglyoxylate and its derivatives. These theoretical approaches are crucial for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) for Enzyme Mechanism Elucidation (e.g., Benzoylformate Decarboxylase)

Density Functional Theory (DFT) has been instrumental in unraveling the intricate catalytic mechanism of benzoylformate decarboxylase (BFDC), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound (referred to as benzoylformate in this context) to produce benzaldehyde (B42025) and carbon dioxide. diva-portal.orgnih.govnih.gov Computational models of the enzyme's active site, often comprising over 300 atoms, have been constructed based on X-ray crystal structures to simulate the reaction pathway. nih.gov

The catalytic cycle, as elucidated by DFT calculations, involves several key steps. It begins with the activation of the ThDP cofactor through an intramolecular proton transfer, forming a reactive ylide. ebi.ac.uk This ylide then performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. ebi.ac.uk Subsequent steps, mapped out by calculating the energies of intermediates and transition states, include the formation of a covalent adduct (lactyl-ThDP), decarboxylation to form an enamine intermediate, protonation, and finally, the release of the benzaldehyde product and regeneration of the ThDP cofactor. nih.govebi.ac.ukmdpi.com

Catalytic Step in Benzoylformate Decarboxylase Description based on DFT Calculations Key Interacting Components
Cofactor Activation Intramolecular proton transfer within ThDP to form a reactive ylide. ebi.ac.ukThiamine Diphosphate (ThDP)
Nucleophilic Attack The ThDP ylide attacks the carbonyl carbon of this compound. ebi.ac.ukThDP, this compound
Decarboxylation Loss of carbon dioxide from the this compound-ThDP adduct. ebi.ac.ukmdpi.comThis compound-ThDP Adduct
Product Release Release of benzaldehyde and regeneration of the ThDP cofactor. ebi.ac.ukmdpi.comBenzaldehyde, ThDP

Electronic Structure and Excited State Analysis

The electronic structure of this compound is key to understanding its photochemical behavior. Analysis of its excited states has been performed using a combination of spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, and computational methods. researchgate.netresearchgate.net Upon photoexcitation, alkyl phenylglyoxylates typically populate a triplet excited state (T1). rsc.org

DFT and ab initio calculations have been employed to analyze the electronic and vibrational properties of these excited states. researchgate.netrsc.org For example, calculations have assigned transient absorption bands observed in experiments to specific species like the triplet state of the alkyl this compound, the benzoyl radical, and the ketene (B1206846) intermediate (α-hydroxyphenylketene). researchgate.net These assignments are crucial for deciphering the complex reaction pathways that occur after light absorption.

Studies have also investigated the different triplet states (T1 and T2) and their relative energies. rsc.org The electronic distribution in these excited states dictates their subsequent reactivity, for instance, whether they undergo cleavage reactions or hydrogen abstraction. researchgate.net

Excited State Species Spectroscopic Signature (cm⁻¹) Computational Assignment Support
Triplet State (Alkyl this compound)~1661DFT calculations support assignment to the carbonyl fundamental. researchgate.net
α-Hydroxyphenyl Ketene~2105DFT calculations support assignment to the carbonyl stretch. researchgate.net
Benzoyl Radical~1828Assigned based on time-resolved FTIR spectra and supported by DFT. researchgate.netresearchgate.net

Conformational Analysis and Stereochemical Influences

The reactivity of this compound is also influenced by its conformation. Theoretical studies have investigated the different rotational isomers (conformers) of alkyl phenylglyoxylates, particularly in their excited states. rsc.org The key rotational degree of freedom is around the C(O)-C(O) bond, leading to different spatial arrangements of the phenyl and ester groups.

Calculations have focused on identifying the lowest-energy conformations in both the ground and triplet excited states. For methyl this compound, for example, E- and Z-conformers have been studied. In the triplet state, these conformers can have different reactivities. For instance, one conformer might be predisposed to undergo an intramolecular hydrogen abstraction (a Norrish Type II reaction), while another might be unreactive in this pathway. rsc.org

Computational analysis provides data on the relative energies of these conformers and the energy barriers for rotation between them. This information is critical for understanding the stereochemical outcome of photochemical reactions, as the initial conformation of the excited state can determine the reaction pathway and the structure of the final products. rsc.orgwomengovtcollegevisakha.ac.in

Conformer (Methyl this compound) Electronic State Calculated Relative Energy (kcal/mol) Calculated Rotational Barrier (kcal/mol)
EGround (S0)010.5 (to Z)
ZGround (S0)6.9-
ETriplet (T1)010.3 (to Z)
ZTriplet (T1)7.2-
synTriplet (T1)2.32.3 (from E)

*Relative to the lowest-energy E conformer in each state. Data derived from computational studies. rsc.org

Computational Reaction Dynamics

Computational simulations of reaction dynamics allow for the exploration of the time-evolution of chemical processes, providing a bridge between static structures and real-world reactivity.

Modeling of Photochemical Reaction Pathways

The photochemistry of this compound esters is complex, involving multiple competing reaction pathways. researchgate.net Computational modeling has been essential in mapping these pathways. Upon absorption of UV light, the molecule is promoted to an excited triplet state. From this state, several reactions can occur:

Norrish Type I Cleavage: This involves the cleavage of the bond between the two carbonyl groups to form a benzoyl radical and an alkoxycarbonyl radical. researchgate.net This pathway is often considered a minor process but is responsible for the formation of initiating radicals in polymerization. researchgate.net

Norrish Type II Reaction: In alkyl phenylglyoxylates with available gamma-hydrogens, an intramolecular hydrogen abstraction can occur, leading to a 1,4-biradical intermediate. researchgate.netacs.org This biradical can then rearrange to form products such as cyclic lactones or cleave to yield an enol and benzaldehyde. acs.org The existence of the ketene intermediate (α-hydroxyphenylketene) formed from this pathway has been supported by computational assignments of spectroscopic data. researchgate.net

Intermolecular Hydrogen Abstraction: The excited this compound can abstract a hydrogen atom from a solvent or another molecule, leading to radical species. researchgate.net

Computational models help to delineate the conditions under which each pathway is favored and to predict the resulting photoproducts. acs.orgresearchgate.net

Simulation of Enzyme-Substrate Interactions and Catalytic Cycles

Simulations of enzyme-substrate interactions provide a dynamic view of the catalytic process in enzymes like benzoylformate decarboxylase. nih.gov Molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) methods are used to model the binding of this compound in the active site and the subsequent chemical transformations. diva-portal.orgresearchgate.net

These simulations reveal how the enzyme's structure guides the substrate into a reactive conformation. nih.gov They show the crucial non-covalent interactions, such as hydrogen bonds and electrostatic stabilization, between the substrate and active site residues (e.g., Gly25, Ser26) that stabilize the transition states of the reaction. ebi.ac.uk The preorganized polar environment of the enzyme active site is thought to be a major contributor to its catalytic power, lowering the activation energy barriers for the reaction compared to the reaction in solution. nih.gov

By simulating the entire catalytic cycle, researchers can investigate the conformational changes in the enzyme that are necessary for substrate binding, catalysis, and product release. researchgate.netmdpi.com These dynamic studies complement the static energy profiles obtained from DFT calculations, providing a more complete picture of how the enzyme efficiently catalyzes the decarboxylation of this compound. nih.gov

Investigation of Transient Species and Reaction Intermediates

Computational and time-resolved spectroscopic studies have been crucial in identifying and characterizing the short-lived intermediates that govern the reaction mechanisms of this compound and its derivatives. The photochemistry of these compounds, in particular, involves a variety of transient species.

In the photolysis of alkyl phenylglyoxylates, a primary pathway involves a Norrish Type II reaction, which proceeds through an initial intramolecular γ-hydrogen abstraction by the excited triplet state of the ester. acs.orgnih.gov This leads to the formation of a 1,4-biradical intermediate. researchgate.net Subsequent α,β-cleavage of this biradical yields a key transient species, α-hydroxyphenylketene, along with a corresponding carbonyl product from the alkyl portion of the ester. acs.orgnih.gov The existence of α-hydroxyphenylketene has been widely accepted, although its expected tautomer, phenylglyoxal (B86788), has not been observed directly in these reactions. acs.org The accumulation of this ketene intermediate can influence the quantum yields of product formation over time. acs.orgnih.gov

Another significant pathway, particularly for esters lacking γ-hydrogens or in non-hydrogen-donating solvents, is the Norrish Type I cleavage. researchgate.net This process results in the formation of a benzoyl radical. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been instrumental in observing this fast-forming radical. researchgate.net

Intermolecular hydrogen abstraction by the triplet excited state of an alkyl this compound from a second molecule can also occur, leading to the formation of an α-hydroxyphenylcarboxy radical. acs.org Dimerization of this radical can then lead to products such as diethyl 2,3-dihydroxy-2,3-diphenylsuccinate in the case of ethyl this compound. acs.org

In the decarboxylation reaction of phenylglyoxylic acid with hydrogen peroxide, hyperpolarized 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to indirectly detect a previously unobservable reaction intermediate, providing crucial information about the reaction mechanism. rsc.orgresearchgate.net Similarly, in photochemical oxidations using phenylglyoxylic acid as a photoinitiator, the reaction is understood to proceed via the photodecomposition of the acid to benzaldehyde through a benzoyl radical intermediate. rsc.org

The following table summarizes the key transient species identified in this compound reactions:

Table 1: Transient Species in this compound Reactions

Transient SpeciesFormation ReactionMethod of StudyReference
1,4-BiradicalIntramolecular γ-H abstraction (Norrish Type II)Mechanistic Postulation, Quantum Yield Studies acs.org, researchgate.net
α-Hydroxyphenylketeneα,β-cleavage of 1,4-biradicalTime-Resolved FTIR, Quantum Yield Studies acs.org, acs.org
Benzoyl RadicalNorrish Type I cleavage; PhotodecompositionTime-Resolved Infrared (TRIR) Spectroscopy researchgate.net, rsc.org
α-Hydroxyphenylcarboxy RadicalIntermolecular H abstractionProduct Analysis (Dimerization) acs.org
Unidentified IntermediateDecarboxylation with H₂O₂Hyperpolarized 13C NMR rsc.org, researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a powerful lens for examining the behavior of this compound at the atomic level, offering explanations for its physical properties and chemical reactivity. These computational methods allow for a detailed analysis of the forces at play, both within the molecule and between molecules.

Understanding Intermolecular and Intramolecular Interactions

Computational methods such as Density Functional Theory (DFT), Path Integral Molecular Dynamics (PIMD), and the Atoms in Molecules (AIM) theory are employed to study the complex network of interactions involving this compound. mdpi.com

Intramolecular Interactions: Within the this compound molecule, key interactions include the electronic communication between the phenyl ring and the α-keto-ester functional group. The conformation of the molecule is determined by the interplay of steric and electronic effects. In alkyl phenylglyoxylates, time-resolved step-scan FT-IR spectroscopy has identified the existence of two different conformations of the triplet state. researchgate.net The relative population of these conformers is influenced by the steric bulk of the alkyl group, and they exhibit different reactivities, with only one conformation undergoing the Norrish Type II photoelimination. researchgate.net Computational studies on related aromatic carboxylic acids, like L-phenylalanine, have shown that the phenyl group significantly affects the electronic environment of the adjacent functional groups. nih.gov Similar DFT calculations on this compound can reveal how the aromatic ring influences the carbonyl groups and the ester linkage.

Intermolecular Interactions: this compound's ability to interact with other molecules is critical to its behavior in solution and in biological systems. These interactions are primarily governed by hydrogen bonding, ionic interactions, and hydrophobic interactions. mdpi.com For instance, the excited triplet carbonyl of ethyl this compound can participate in intermolecular hydrogen abstraction from other molecules. medchemexpress.com

Molecular dynamics (MD) simulations and DFT are powerful tools for elucidating these interactions. mdpi.comrsc.org In the context of solid-phase extraction, modeling has shown that the adsorption of phenylglyoxylic acid onto a polymer surface is highly dependent on pH. mdpi.com At lower pH values, the protonated, non-ionized form of the acid predominates, which facilitates strong hydrogen bonding with the polymer. mdpi.com As pH increases, the acid deprotonates to its anionic form, altering the nature of the intermolecular forces. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into distinct components—electrostatic, exchange, induction, and dispersion—revealing that dispersive forces are often decisive factors in intermolecular binding. mdpi.com

The following table outlines the primary interactions and the computational methods used to study them:

Table 2: Key Molecular Interactions of this compound

Interaction TypeDescriptionComputational MethodsReference
Intramolecular
Conformational IsomerismExistence of multiple stable or transient molecular shapes.Time-Resolved FT-IR, DFT researchgate.net
Electronic ConjugationInteraction between the phenyl π-system and the dicarbonyl moiety.DFT, NBO Analysis nih.gov
Intermolecular
Hydrogen BondingInteraction involving a hydrogen atom located between two electronegative atoms (e.g., oxygen).DFT, MD, PIMD, SAPT mdpi.com, mdpi.com
Ionic InteractionsElectrostatic attraction between the carboxylate anion and a cation.Molecular Modeling mdpi.com
Hydrophobic InteractionsTendency of the nonpolar phenyl group to aggregate in aqueous solution.Molecular Modeling mdpi.com
van der Waals ForcesDispersive and dipole-dipole forces contributing to overall stability.DFT with Dispersion Correction (e.g., D2), SAPT mdpi.com

Exploring Substituent Effects on Reactivity

The reactivity of the this compound core can be systematically tuned by introducing various substituent groups onto the phenyl ring. Computational chemistry provides a quantitative framework for predicting and understanding these effects.

The electronic properties of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly alter the reactivity of the molecule. kuleuven.benih.gov DFT calculations are commonly used to compute various reactivity descriptors. The effect of substituents is often analyzed through correlations with empirical parameters like Hammett constants (σ). d-nb.info

For a substituted this compound system, key effects would include:

Inductive and Resonance Effects: Substituents exert their influence through a combination of inductive (+/-I) and resonance (+/-M) effects, which can be quantified using DFT-based descriptors. nih.gov For example, a strong EWG like a nitro group (NO₂) would decrease the electron density on the phenyl ring and the attached carbonyl carbons, making them more electrophilic. Conversely, an EDG like a methoxy (B1213986) group (OCH₃) would have the opposite effect.

Thermodynamic Properties: Substituents can alter thermodynamic parameters such as Bond Dissociation Enthalpies (BDE), Ionization Energies (IE), and Proton Affinities (PA). kuleuven.be Studies on analogous phenolic systems show that EDGs tend to reduce the BDE and IE, while EWGs increase them. kuleuven.be In contrast, EDGs typically increase the PA, while EWGs cause a significant reduction. kuleuven.be These changes directly impact the molecule's propensity to participate in radical reactions or acid-base chemistry.

Reaction Barriers: Molecular modeling can be used to calculate the activation energy barriers for reactions. For this compound, this could involve modeling the effect of substituents on the energy barrier for Norrish-type reactions or decarboxylation.

The following table provides a theoretical overview of how different substituents might influence the reactivity of a this compound molecule, based on established principles from computational studies on related aromatic compounds. kuleuven.bed-nb.info

Table 3: Predicted Substituent Effects on this compound Reactivity

Substituent (Para-position)TypePredicted Effect on Carbonyl ElectrophilicityPredicted Effect on Acidity (pKa)Predicted Effect on Triplet State Energy
-NO₂Strong EWGIncreaseDecrease (more acidic)Lower
-CNStrong EWGIncreaseDecrease (more acidic)Lower
-ClWeak EWGSlight IncreaseSlight DecreaseMinimal Change
-HReferenceBaselineBaselineBaseline
-CH₃Weak EDGSlight DecreaseSlight IncreaseSlight Increase
-OCH₃Strong EDGDecreaseIncrease (less acidic)Increase
-NH₂Strong EDGDecreaseIncrease (less acidic)Increase

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Predictions are based on general principles of physical organic chemistry and computational studies on analogous systems.

Future Research Directions and Emerging Challenges in Phenylglyoxylate Research

Development of Sustainable and Economical Synthetic Routes

A primary challenge in chemical synthesis is the development of processes that are both environmentally benign and economically viable. Traditional methods for producing phenylglyoxylate and its derivatives often rely on harsh reagents, such as toxic cyanides, or involve complex, multi-step procedures. acs.orgnih.gov Consequently, a significant research thrust is aimed at creating greener and more efficient synthetic pathways.

Key areas of development include:

Novel Catalytic Oxidation: The development of new catalysts for the clean oxidation of precursors like methyl mandelate (B1228975) is a major focus. One such system utilizes a nanocatalyst based on heteropolyacid (Cs2.5H0.5PW12O40) supported on K-10 clay, which allows for the selective oxidation to methyl this compound with high selectivity. researchgate.net This catalyst is reusable, contributing to the process's sustainability. researchgate.net

Photochemical Methods: Green photochemical approaches are emerging as a mild and inexpensive route for reactions involving phenylglyoxylic acid, which can itself act as a photoinitiator. rsc.org These methods often use simple light sources like household bulbs, bypassing the need for transition metal complexes or organic dyes and reducing catalyst loading. rsc.org

Process Intensification: "One-pot" or single-step reaction processes significantly improve economy and operational simplicity. google.comgoogle.com For instance, a method for preparing methyl this compound from 2,2-dimethoxy-1-phenyl butanone in a one-step reaction has been developed, boasting low cost, a short route, and high yield. google.com Similarly, mechanochemical procedures, such as manual grinding of ruthenium precursors with sodium this compound, offer a solvent-free, sustainable route to organometallic complexes. mdpi.com

Table 1: Comparison of Sustainable Synthetic Routes for this compound and Derivatives

Method Precursor Catalyst/System Key Advantages Reference
Cascade Biocatalysis Racemic Mandelic Acid Engineered E. coli expressing multiple enzymes Green, one-pot synthesis, avoids toxic cyanide, 98% conversion acs.orgnih.gov
Clean Oxidation Methyl Mandelate 20% w/w Cs2.5H0.5PW12O40/K-10 clay Reusable nanocatalyst, 85% selectivity, easy workup researchgate.net
Photochemical Oxidation Thiols Phenylglyoxylic acid (as photoinitiator) Metal-free, low catalyst loading (1 mol%), uses household bulbs rsc.org
One-Step Chlorination 2,2-dimethoxy-1-phenyl butanone Chlorine Low cost, short route, high yield (>99%) google.com
Mechanosynthesis [RuCl2(PPh3)3] & Sodium this compound Manual Grinding Solvent-free, sustainable, reduces waste mdpi.com

Elucidation of Undiscovered Reaction Mechanisms and Intermediates

Despite extensive study, the precise mechanisms of many reactions involving this compound remain subjects of investigation. The transient nature of reaction intermediates makes their detection and characterization a significant challenge. Future research will focus on uncovering these elusive species to gain a more profound understanding of reaction pathways.

Key challenges and research directions include:

Identifying Transient Species: Photochemical reactions of alkyl phenylglyoxylates, for example, are proposed to proceed through mechanisms like Norrish type I and type II reactions, involving intermediates such as α-hydroxyphenylketene and various radical species (e.g., benzoyl radicals). acs.orgacs.org However, some of these intermediates, like the ketene (B1206846) tautomer phenylglyoxal (B86788), have not always been directly observed. acs.org

Radical Chain Reactions: In some photochemical processes, a mechanism involving both intramolecular γ-hydrogen abstraction and intermolecular hydrogen abstraction can lead to a radical chain reaction. acs.org Phenylglyoxylic acid itself can act as a photoinitiator, generating benzoyl or ketyl radicals that propagate the reaction, for instance in C-H functionalization. scispace.com

Advanced Detection Methods: The low concentration and short lifetimes of intermediates necessitate the use of sophisticated analytical techniques. Time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy have been successfully used to detect species like the benzoyl radical and fluorene-9-iminyl radical during the photolysis of 9-fluorenone (B1672902) oxime this compound. researchgate.net Hyperpolarized 13C NMR has also been employed to indirectly detect a non-observable intermediate in the decarboxylation of phenylglyoxylic acid, providing crucial mechanistic information. nih.govresearchgate.net

Expansion of Biocatalytic Scope and Metabolic Engineering for Advanced Chemical Production

Biocatalysis is a cornerstone of green chemistry, prized for its high selectivity under mild, aqueous conditions. illinois.edumdpi.com A major frontier in this compound research is the expansion of the biocatalytic toolkit and the application of metabolic engineering to create microbial cell factories for producing advanced chemicals.

Future research will likely concentrate on:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes is crucial. For example, a novel D-mandelate dehydrogenase (LhDMDH) with high catalytic activity has been identified for the biosynthesis of phenylglyoxylic acid. nih.gov Furthermore, enzymes like benzoylformate decarboxylase (BFDC) have been engineered through mutagenesis to alter their substrate specificity, enhancing their utility in biocatalytic systems. mdpi.com

Pathway Construction and Optimization: Systems metabolic engineering integrates traditional metabolic engineering with systems biology and synthetic biology to develop efficient microbial chemical factories. frontiersin.orgrsc.org This involves discovering the necessary biosynthetic pathways, assembling them in a suitable host like E. coli, and optimizing the pathway to maximize titer and yield. mdpi.com For instance, pathways have been constructed to produce L-phenylglycine from phenylpyruvate, where this compound is a key intermediate. nih.gov

Overcoming Bottlenecks: A key challenge is to overcome bottlenecks in the engineered metabolic pathways, such as insufficient enzyme expression or limited precursor supply. nih.govmdpi.com Strategies include increasing the copy number of genes for rate-limiting enzymes and disrupting competing metabolic pathways to channel more carbon flux towards the desired product. frontiersin.org This approach has been used to achieve high-level production of compounds like phenyllactic acid in engineered E. coli. frontiersin.org

Table 2: Examples of Biocatalytic and Metabolic Engineering Approaches

Goal Organism/System Key Enzymes/Pathways Strategy Reference
Phenylglyoxylic Acid Production Engineered E. coli Mandelate Racemase, D-mandelate Dehydrogenase, L-lactate Dehydrogenase Co-expression of three enzymes in a one-pot cascade acs.orgnih.gov
L-phenylglycine Synthesis Engineered E. coli Hydroxymandelate Synthase, Hydroxymandelate Oxidase Application of new enzymes to increase production five-fold nih.gov
Altered Substrate Specificity P. putida Benzoylformate Decarboxylase (BFDC) Saturation mutagenesis to increase activity for pyruvate (B1213749) over benzoylformate mdpi.com
High-Titer Phenyllactic Acid Production Engineered E. coli Phenylpyruvate Reductase, enhanced precursor pathways Pathway disruption, increased gene copy number, fermentation optimization frontiersin.org

Design of Novel Catalytic Systems Based on this compound's Reactivity

Research is not only focused on new ways to synthesize this compound but also on harnessing its inherent reactivity to design novel catalytic systems. Phenylglyoxylic acid's ability to act as a photoinitiator is a particularly active area of exploration.

Emerging trends include:

This compound as a Photoinitiator: Phenylglyoxylic acid has been successfully employed as a cheap, metal-free photoinitiator for a variety of organic transformations. rsc.orgscispace.com This includes the C-H functionalization and acetalization of O-heterocycles and the aerobic oxidation of thiols to disulfides. rsc.orgscispace.com The process is initiated by the photoexcitation of phenylglyoxylic acid, which generates radical species that drive the reaction. mdpi.com

Catalysts for this compound Synthesis: The development of highly efficient and selective catalysts for producing this compound esters continues to be important. A novel system combining zinc nitrate (B79036) and vanadyl oxalate (B1200264) (Zn(NO3)2/VOC2O4) has been shown to be highly effective for the aerobic oxidation of α-hydroxy esters like methyl DL-mandelate to methyl this compound at room temperature. nih.govsemanticscholar.org

Phase Transfer Catalysis: Advanced catalytic systems like liquid-liquid-liquid (L-L-L) phase transfer catalysis (PTC) are being explored to improve conversion and selectivity in reactions such as the selective oxidation of methyl mandelate. mdpi.com These systems can also simplify catalyst reuse. mdpi.com

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

Understanding the intricate details of reaction mechanisms and molecular structures requires a sophisticated analytical arsenal. The integration of advanced spectroscopic and computational methods is proving indispensable for tackling the emerging challenges in this compound research.

Key applications include:

Characterization of Transient Intermediates: A combination of time-resolved spectroscopic methods is powerful for identifying short-lived species. For example, time-resolved FTIR (TRIR) and time-resolved EPR (TREPR) were used to identify benzoyl and iminyl radicals in a photochemical reaction. researchgate.net

Detecting "Invisible" States: Advanced NMR techniques are pushing the limits of detection. Chemical Exchange Saturation Transfer (CEST) NMR can reveal the presence of low-population, transient intermediates that are not observable with conventional NMR. acs.org This method, often combined with quantum chemical calculations, can provide quantitative data on the population, energy, and kinetics of these elusive species. researchgate.netacs.org Similarly, hyperpolarized 13C NMR spectroscopy has been used to indirectly detect a key intermediate in the decarboxylation of phenylglyoxylic acid, which was otherwise unobservable. nih.gov

Computational Chemistry: Quantum chemical calculations and DFT computations are increasingly used alongside experimental work. researchgate.netacs.org These computational studies help to predict reaction barriers, stabilize proposed intermediates, and corroborate experimental findings from spectroscopic analyses, providing a more complete picture of the reaction mechanism. acs.orgnih.gov

Table 3: Advanced Analytical Techniques in this compound Research

Technique Application Finding/Insight Reference
In-situ ATR-IR Spectroscopy Monitoring catalytic oxidation of methyl DL-mandelate Real-time detection of nitric oxidative gases involved in the catalytic cycle nih.govsemanticscholar.org
Time-Resolved IR & EPR Studying photolysis of 9-fluorenone oxime this compound Direct detection and characterization of transient benzoyl and fluorene-9-iminyl radicals researchgate.net
Hyperpolarized 13C NMR Investigating the decarboxylation of phenylglyoxylic acid Indirect detection of a non-observable reaction intermediate, revealing mechanistic details nih.gov
CEST NMR & DFT Calculations Characterizing elusive intermediates in catalytic reactions In-situ detection and quantification of low-population zwitterionic iminium species researchgate.netacs.org
1H NMR Spectroscopy In-situ monitoring of cycloaddition reactions Tracking the formation and epimerization of β-lactone products over time nih.gov

Q & A

Q. How can X-ray crystallography resolve hydrogen-bonding interactions in this compound salts?

  • Methodological Answer : Crystal structures of ammonium this compound (C₈H₉NO₃) reveal bond-length variations (e.g., C=O at 1.217 Å vs. carboxylate C–O at ~1.245 Å) and intermolecular interactions. Use data collection parameters (Mo-Kα radiation, λ = 0.71073 Å) and software like SHELX for refinement. Hydrogen-bond networks (N–H···O and C–H···O) are quantified via graph-set analysis, with interatomic distances below van der Waals radii thresholds .

Q. What analytical techniques are suitable for quantifying this compound in environmental metabolite profiling?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) paired with derivatization (e.g., silylation) is optimal for detecting this compound as a styrene exposure biomarker. Mandelate and this compound are co-analyzed using ion-exchange columns, with calibration curves validated against certified reference materials .

Advanced Research Questions

Q. How do catalytic mechanisms of Au/CeO₂ nanoparticles influence this compound formation during lignin model compound oxidation?

  • Methodological Answer : Au/CeO₂ catalyzes β-O-4 linkage cleavage in lignin analogs (e.g., PP-ol) via O₂ activation. Reaction pathways are validated using kinetic isotope effects (KIEs) and in situ FTIR to track intermediates. For example, phenylglyoxal and methyl this compound are identified as byproducts via GC-MS, with selectivity controlled by pH (e.g., pH 7 minimizes overoxidation) .

Q. What strategies resolve contradictions in substrate selectivity for this compound dehydrogenase (acylating)?

  • Methodological Answer : Kinetic assays with varied substrates (e.g., (R)- vs. (S)-mandelyl-CoA) and inhibitors (e.g., ethyl this compound) clarify enantioselectivity. Use stopped-flow spectrophotometry to measure NADH production rates (λ = 340 nm). Contradictory data may arise from cofactor dependencies (FAD, thiamin diphosphate) or Fe-S cluster redox states, requiring anaerobic chamber experiments to isolate O₂-sensitive steps .

Q. How do crystallographic data inform computational modeling of this compound’s electronic structure?

  • Methodological Answer : Atomic coordinates (e.g., Table 2 in ) are input for DFT calculations (software: Gaussian, ORCA) to model charge distribution and orbital interactions. Compare computed bond angles (e.g., C–C–O in carboxylate group) with experimental values (43.1° dihedral angle between aromatic and carbonyl planes) to validate force fields .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the intermediacy of α-hydroxyacyl-CoA in this compound biosynthesis?

  • Resolution : Mandelyl-CoA is a proposed intermediate but shows 6-fold slower turnover than PA-CoA in DpgC assays. Use radiolabeled substrates (e.g., ¹⁴C-PA-CoA) and autoradiography to track intermediate accumulation. Discrepancies may stem from enzyme batch variability (e.g., Fe-S cluster integrity) or assay conditions (e.g., CoA-SH concentration) .

Tables

Parameter Value Source
C=O bond length in crystal1.2173(15) Å
PA-CoA turnover rate (DpgC)0.45 ± 0.03 μmol/min·mg
Styrene biomarker ratioMandelate:this compound = 3:1

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